Baccatin IX
Description
Structure
2D Structure
Properties
IUPAC Name |
(4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNJMSUUYCXOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation and Stereochemistry of Baccatin III: An In-depth Technical Guide
Note: Initial searches for "Baccatin IX" did not yield a known taxane derivative with this designation. It is presumed that the intended subject of this guide was the scientifically significant and extensively studied Baccatin III. This document will, therefore, focus on the comprehensive structural elucidation and stereochemical determination of Baccatin III, a pivotal intermediate in the semi-synthesis of the anticancer drug, Paclitaxel.
This technical guide provides a detailed overview of the methodologies and data integral to the structural determination of Baccatin III, tailored for researchers, scientists, and professionals in drug development.
Introduction to Baccatin III
Baccatin III is a complex, polycyclic diterpenoid natural product isolated from various species of the yew tree (Taxus)[1]. Its significance in medicinal chemistry stems from its role as a key precursor in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent used in the treatment of various cancers including ovarian, breast, and lung cancer[2][3][4]. The intricate three-dimensional architecture and multiple stereocenters of Baccatin III presented a formidable challenge to chemists, and its structural elucidation is a landmark in the field of natural product chemistry.
Spectroscopic Data for Structure Elucidation
The determination of the complex structure of Baccatin III relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon skeleton and the relative stereochemistry of a molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial relationships.
Table 1: ¹H NMR Spectroscopic Data for Baccatin III (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.20 | d | 7.0 |
| H-2 | 5.65 | d | 7.0 |
| H-3 | 3.82 | d | 7.5 |
| H-5 | 4.97 | d | 8.0 |
| H-6α | 2.55 | m | |
| H-6β | 1.88 | m | |
| H-7 | 4.43 | dd | 10.5, 6.5 |
| H-9 | 4.18 | d | 2.0 |
| H-10 | 6.38 | s | |
| H-13 | 4.80 | t | 8.0 |
| H-14α | 2.25 | m | |
| H-14β | 2.20 | m | |
| H-16 | 1.15 | s | |
| H-17 | 1.25 | s | |
| H-18 | 2.15 | s | |
| H-19 | 1.68 | s | |
| H-20α | 4.32 | d | 8.5 |
| H-20β | 4.17 | d | 8.5 |
| OAc (C4) | 2.24 | s | |
| OAc (C10) | 2.17 | s | |
| Benzoyl | 8.12 (2H, d, 7.5), 7.61 (1H, t, 7.5), 7.49 (2H, t, 7.5) |
Table 2: ¹³C NMR Spectroscopic Data for Baccatin III (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 79.1 |
| 2 | 75.3 |
| 3 | 47.1 |
| 4 | 81.1 |
| 5 | 84.5 |
| 6 | 35.7 |
| 7 | 76.5 |
| 8 | 58.6 |
| 9 | 203.8 |
| 10 | 75.8 |
| 11 | 133.7 |
| 12 | 142.3 |
| 13 | 72.4 |
| 14 | 35.7 |
| 15 | 43.2 |
| 16 | 26.9 |
| 17 | 21.0 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 76.5 |
| OAc (C4) | 171.1 (C=O), 22.7 (CH₃) |
| OAc (C10) | 170.3 (C=O), 21.1 (CH₃) |
| Benzoyl | 167.1 (C=O), 133.8, 130.2, 129.2, 128.7 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For Baccatin III (C₃₁H₃₈O₁₁), the exact mass provides confirmation of its molecular formula.
Table 3: Mass Spectrometry Data for Baccatin III
| Technique | Ionization Mode | Observed m/z | Calculated m/z |
| HR-ESI-MS | [M+Na]⁺ | 609.2306 | 609.2312 |
Infrared (IR) Spectroscopy
IR spectroscopy helps in the identification of key functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data for Baccatin III
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500 | O-H (hydroxyl) stretching |
| 1730 | C=O (ester) stretching |
| 1710 | C=O (ketone) stretching |
| 1240 | C-O (ester) stretching |
Experimental Protocols
The structural elucidation of Baccatin III involves a series of key experiments. The general methodologies are outlined below.
Isolation and Purification of Baccatin III
Baccatin III is typically isolated from the needles and bark of Taxus species. The general procedure is as follows:
-
Extraction: Dried and ground plant material is extracted with a polar solvent such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity.
-
Chromatography: The organic phase is concentrated and subjected to multiple chromatographic steps, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to isolate pure Baccatin III.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified Baccatin III are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish through-bond and through-space correlations, which are then used to piece together the molecular structure.
X-ray Crystallography
The absolute confirmation of the structure and stereochemistry of Baccatin III was achieved through single-crystal X-ray diffraction analysis.
-
Crystallization: Single crystals of Baccatin III suitable for X-ray diffraction are grown by slow evaporation of a solvent system (e.g., methanol/water).
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data interpretation in the structural elucidation of Baccatin III can be visualized as follows:
References
Baccatin IX: A Technical Guide to Natural Sources and Isolation from Taxus Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for baccatin IX, a taxane diterpenoid of significant interest in phytochemical and pharmaceutical research. While this compound is a less abundant analogue compared to other taxanes like paclitaxel and baccatin III, its unique structure makes it a valuable subject for further investigation. This document outlines the primary known plant source for this compound and presents a detailed methodology for its extraction and purification.
Natural Sources of this compound
This compound is a rare taxane diterpenoid that has been successfully isolated from Taxus yunnanensis, a yew species primarily found in the Yunnan Province of China. Specifically, the twigs and leaves of T. yunnanensis have been identified as a natural source of this compound.[1][2] While other Taxus species are rich sources of various taxanes, current scientific literature points to T. yunnanensis as the confirmed plant source for this compound.
Quantitative Analysis of Baccatin Analogues in Taxus Species
| Taxane | Taxus Species | Plant Part | Concentration (% of Dry Weight, unless specified) | Reference |
| Baccatin III | Taxus mairei | Leaves and Twigs | 0.0156% | [1] |
| Taxus mairei | Seed Embryo | 44.88 µg/g | [1] | |
| Taxus x media | - | Lower than T. yunnanensis & T. mairei | [3] | |
| 10-Deacetylbaccatin III | Taxus mairei | Leaves and Twigs | 0.0115% | [1] |
| Taxus mairei | Bark | 0.0680% | [1] | |
| Taxus baccata | Needles | Up to 297 mg/kg (fresh weight) | [4] | |
| Taxus chinensis | Bark | 0.4842 mg/g | [3] | |
| Baccatin IV | Taxus yunnanensis | Twigs and Leaves | 8 mg isolated from 7.0 kg | [1] |
Experimental Protocol: Isolation of this compound from Taxus yunnanensis
The following protocol is based on the successful isolation of this compound as reported by Hai et al. (2014).[1] This multi-step procedure involves solvent extraction followed by a series of chromatographic separations.
Plant Material Preparation and Extraction
-
Preparation : Collect fresh twigs and leaves of Taxus yunnanensis. Air-dry the plant material in a shaded, well-ventilated area until brittle, and then pulverize it into a fine powder.
-
Extraction :
-
Macerate 7.0 kg of the dried, powdered plant material in a 95:5 (v/v) solution of ethanol (EtOH) and water (H₂O). Use approximately 12 liters of the solvent mixture.
-
Allow the extraction to proceed at room temperature for 5 days with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process two more times on the plant residue, each for 5 days, using fresh solvent each time.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification
The purification of this compound from the crude extract involves multiple stages of column chromatography (CC).
-
Initial Fractionation (Silica Gel Column Chromatography) :
-
Apply the concentrated crude extract to a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, starting with petroleum ether and gradually increasing the concentration of acetone. This will separate the extract into several primary fractions.
-
-
Isolation of this compound Containing Fractions :
-
The fraction eluted with a petroleum ether:acetone ratio of 6:1 has been shown to contain this compound and other taxane analogues.[1]
-
Subject this fraction to further separation using another silica gel column.
-
-
Final Purification (Sephadex LH-20 Column Chromatography) :
-
Take the sub-fractions containing the target compounds from the second silica gel column.
-
Perform final purification using a Sephadex LH-20 column.
-
Elute the column with a 1:1 (v/v) mixture of chloroform (CHCl₃) and methanol (MeOH).
-
This final step will yield isolated this compound along with other taxanes like baccatin VIII and X.
-
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Taxus yunnanensis.
Caption: Workflow for the isolation of this compound.
This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory isolation of this compound. The detailed protocol serves as a practical starting point for the purification of this and other related taxane diterpenoids from Taxus yunnanensis. Further research is warranted to quantify the abundance of this compound and to explore its potential biological activities.
References
The Baccatin III Biosynthesis Pathway in Yew Trees: A Technical Guide for Researchers
An in-depth examination of the enzymatic cascade, quantitative analysis, and experimental methodologies for the production of a critical paclitaxel precursor.
The intricate biosynthetic pathway of Baccatin III, a key intermediate in the production of the life-saving anticancer drug paclitaxel (Taxol®), has been the subject of intense research for decades. Found in yew trees (Taxus spp.), the journey from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to the complex structure of Baccatin III involves a remarkable series of enzymatic reactions. This technical guide provides a comprehensive overview of this pathway, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes the complex biological processes involved.
The Core Biosynthetic Pathway
The biosynthesis of Baccatin III from GGPP is a multi-step process primarily occurring in the plastids and endoplasmic reticulum of yew tree cells. The pathway can be broadly divided into three main stages: the formation of the taxane skeleton, a series of hydroxylations and acylations, and the final tailoring steps to yield Baccatin III. Recent breakthroughs have led to the identification of previously elusive enzymes, finally completing our understanding of this complex metabolic route.[1][2] The entire pathway has been successfully reconstituted in a heterologous plant host, Nicotiana benthamiana, paving the way for sustainable and scalable production of this valuable precursor.[2][3]
Key Enzymes and Reactions
The enzymatic cascade begins with the cyclization of GGPP to taxa-4(5),11(12)-diene, the committed step in taxane biosynthesis, catalyzed by taxadiene synthase (TS) . This is followed by a series of eight cytochrome P450-mediated oxygenations and three CoA-dependent acyl/aroyl transfers.
A critical and historically challenging step was the elucidation of the enzymes responsible for the final modifications of the taxane core. Recent research has identified a cohort of new enzymes that complete the pathway to Baccatin III, including a taxane 1β-hydroxylase (T1βH), a taxane 9α-hydroxylase (T9αH), a taxane 7β-O-acyltransferase (T7AT), a taxane 7β-O-deacetylase (T7dA), a taxane 9α-O-deacetylase (T9dA), and a taxane 9-oxidase (T9ox).[2] Furthermore, a novel nuclear transport factor 2 (NTF2)-like protein, named Facilitator of Taxane Oxidization 1 (FoTO1), has been found to be crucial for the high-yield production of taxanes by promoting the efficiency of the initial oxidation steps.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Baccatin III biosynthetic pathway, including enzyme kinetics and metabolite concentrations.
Table 1: Kinetic Parameters of Key Enzymes in the Baccatin III Pathway
| Enzyme | Substrate(s) | Km (μM) | kcat (s-1) | Reference(s) |
| Taxadiene Synthase (TS) | Geranylgeranyl diphosphate | ~10 | - | [1] |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 10 | - | [3] |
| Acetyl-CoA | 8 | - | [3] | |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) | N-debenzoyl-(3′RS)-2′-deoxytaxol | 420 | ~1.5 | [4] |
| Benzoyl-CoA | 400 | ~1.5 | [4] |
Note: Kinetic data for many of the newly discovered enzymes are not yet fully characterized and published.
Table 2: Concentration of Baccatin III and Related Taxoids in Taxus Species
| Taxus Species | Tissue | Baccatin III (μg/g fresh weight) | 10-deacetylbaccatin III (μg/g fresh weight) | Reference(s) |
| Taxus baccata | Needles | 8 - 26 (surface) | Present | [5] |
| Taxus baccata | Stems | Variable | High concentration | [5] |
| Taxus baccata | Needles | - | 40 (dry weight) | [6] |
| Taxus brevifolia | Needles | - | 4 (dry weight) | [6] |
| Taxus baccata | Cell Culture | 2.56 mg/L | - | [7] |
| Taxus media | Cell Culture | 56.03 mg/L (elicited) | - | [7] |
Table 3: Yield of Baccatin III in Engineered Nicotiana benthamiana
| Expression System | Yield of Baccatin III | Reference(s) |
| Transient expression of 17-gene pathway | Comparable to natural abundance in Taxus needles | [3] |
| Transient expression with FoTO1 | Significantly increased yields | [2] |
| Optimized bioprocess in yeast (precursors) | 164-189 mg/L total taxanes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the Baccatin III biosynthetic pathway.
Heterologous Expression of Baccatin III Pathway in Nicotiana benthamiana via Agroinfiltration
This protocol describes the transient expression of the Baccatin III biosynthetic genes in N. benthamiana leaves using Agrobacterium tumefaciens.
Materials:
-
Agrobacterium tumefaciens (strain GV3101) carrying the expression vectors for the Baccatin III pathway genes and a viral suppressor of gene silencing (e.g., p19).
-
Nicotiana benthamiana plants (4-6 weeks old).
-
YEB medium (or LB medium) with appropriate antibiotics.
-
Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150-200 µM acetosyringone.
-
1 mL needleless syringes.
Procedure:
-
Grow individual Agrobacterium cultures for each gene construct overnight at 28°C in YEB medium with appropriate antibiotics.
-
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 0.5-1.0 for each construct.
-
Incubate the resuspended cultures at room temperature for 2-4 hours.
-
Mix equal volumes of the individual Agrobacterium cultures for co-infiltration.
-
Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaves of healthy N. benthamiana plants.
-
Maintain the infiltrated plants in a controlled environment (e.g., 24°C, 16h light/8h dark cycle) for 5-7 days to allow for gene expression and metabolite production.
Extraction and Quantification of Baccatin III and Intermediates by LC-MS/MS
This protocol outlines the extraction and analysis of taxoids from plant material.
Materials:
-
Infiltrated N. benthamiana leaf tissue or Taxus spp. tissue.
-
Liquid nitrogen.
-
Extraction solvent: Methanol or a mixture of methanol and dichloromethane.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system with a C18 column.
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution).
-
Baccatin III and other taxoid standards.
Procedure:
-
Harvest and freeze the plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with the chosen extraction solvent (e.g., 10 mL/g of tissue) by sonication or shaking.
-
Centrifuge the extract to pellet cell debris and collect the supernatant.
-
Concentrate the supernatant under vacuum.
-
Perform a solid-phase extraction (SPE) cleanup of the crude extract to remove interfering compounds. Elute the taxoids with an appropriate solvent (e.g., methanol).
-
Dry the eluted fraction and resuspend in the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Identify and quantify Baccatin III and its intermediates by comparing retention times and mass fragmentation patterns with authentic standards.
In Vitro Enzyme Assay for Cytochrome P450 Hydroxylases
This protocol provides a general method for assaying the activity of cytochrome P450 hydroxylases involved in the Baccatin III pathway, typically using microsomes from heterologous expression systems (e.g., yeast or insect cells).
Materials:
-
Microsomal fraction containing the recombinant cytochrome P450 enzyme and a partner NADPH-cytochrome P450 reductase.
-
Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5).
-
Substrate (the specific taxoid intermediate).
-
NADPH.
-
Quenching solution: e.g., ethyl acetate or dichloromethane.
-
LC-MS system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal preparation, and the substrate.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Extract the product from the aqueous phase with an organic solvent.
-
Dry the organic phase and resuspend the residue in a suitable solvent for LC-MS analysis.
-
Analyze the products by LC-MS to determine the conversion of the substrate to the hydroxylated product.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the Baccatin III biosynthetic pathway and a key experimental workflow.
Caption: The core biosynthetic pathway of Baccatin III from GGPP.
Caption: Workflow for gene discovery using multiplexed perturbation and single-nucleus RNA sequencing (mpXsn).
Conclusion
The complete elucidation of the Baccatin III biosynthetic pathway represents a landmark achievement in plant metabolic engineering. The identification of all the requisite enzymes opens up new avenues for the sustainable and high-yield production of this vital paclitaxel precursor. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further optimize production in heterologous systems, investigate the regulatory mechanisms of the pathway, or explore the potential for producing novel taxoid derivatives with therapeutic potential. The continued application of advanced techniques such as single-nucleus multi-omics will undoubtedly lead to even deeper insights into the complex biology of this remarkable natural product pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seasonal changes in the concentrations of four taxoids in Taxus baccata L. during the autumn-spring period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Baccatin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baccatin III, a complex diterpenoid isolated from yew trees of the Taxus genus, stands as a cornerstone in the synthesis of vital anti-cancer therapeutics, most notably Paclitaxel (Taxol®). As a pivotal precursor, a thorough understanding of its chemical properties and stability profile is paramount for optimizing synthesis routes, ensuring drug product quality, and developing robust analytical methods. This technical guide provides a comprehensive overview of the chemical characteristics and stability of Baccatin III, supported by experimental methodologies and visual representations of key pathways.
Chemical Properties of Baccatin III
Baccatin III is a white to off-white crystalline powder with a complex tetracyclic structure.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃₁H₃₈O₁₁ | [2] |
| Molecular Weight | 586.63 g/mol | [2] |
| Melting Point | 229-234 °C | [1] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in methanol; insoluble in water. | [1] |
| pKa | 12.76 ± 0.70 (Predicted) | [1] |
Spectral Data
The structural elucidation and confirmation of Baccatin III rely on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the identity and purity of Baccatin III. The complex proton and carbon environments of the taxane skeleton result in a detailed spectrum with characteristic shifts.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Baccatin III, aiding in its identification and the characterization of its derivatives and degradation products.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups within the Baccatin III molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups, which are characteristic of its structure.
Chemical Stability of Baccatin III
The stability of Baccatin III is a critical factor in its handling, storage, and use in semi-synthesis. Degradation can lead to the formation of impurities that may affect the yield and purity of the final active pharmaceutical ingredient (API).
pH Stability
Baccatin III exhibits pH-dependent stability. It is relatively stable in acidic to neutral aqueous solutions, with maximum stability observed around pH 4.[1]
-
Acidic Conditions (pH 1-5): Under acidic conditions, Baccatin III undergoes degradation, which is catalyzed by hydrogen ions.[1] The primary degradation pathways include dehydration around the 13-hydroxy group and cleavage of the strained oxetane ring.[1] Cleavage of the 10-acetyl group is considered a minor degradation pathway in acidic media.[1]
-
Alkaline Conditions (pH > 7): In alkaline solutions, Baccatin III is less stable and can undergo spontaneous deacetylation, particularly at the C-10 position, to form 10-deacetylbaccatin III.
Thermal Stability
Elevated temperatures can promote the degradation of Baccatin III. While specific kinetic data for the thermal degradation of isolated Baccatin III is not extensively published, studies on related taxanes indicate that thermal stress can lead to the formation of various degradation products. For instance, in the synthesis of Baccatin III, temperature is a critical parameter, with lower temperatures (e.g., 20-25°C) often favoring higher yields and stability.[3]
Photostability
Oxidative Stability
Baccatin III can be susceptible to oxidative degradation. Forced degradation studies on related taxanes often employ oxidizing agents like hydrogen peroxide to investigate potential degradation pathways.[4] The complex structure of Baccatin III, with its multiple hydroxyl and ester groups, presents several potential sites for oxidation.
Experimental Protocols
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid like Baccatin III involves the use of a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry Baccatin III is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.[6]
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[5][6]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of Baccatin III is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of Baccatin III in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying Baccatin III from its potential degradation products.
-
Chromatographic System: A typical system consists of a pump, an autosampler, a column oven, and a UV detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is often employed. The exact gradient program needs to be optimized to achieve adequate separation.
-
Detection: UV detection at a wavelength of 227 nm is suitable for taxanes.[7]
-
Forced Degradation Study: To validate the stability-indicating nature of the method, Baccatin III is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The resulting mixtures are then analyzed to ensure that all degradation products are well-separated from the parent peak and from each other.[4]
Mandatory Visualizations
Biosynthetic Pathway of Baccatin III
The biosynthesis of Baccatin III from the general isoprenoid precursor Geranylgeranyl pyrophosphate (GGPP) involves a series of complex enzymatic reactions. The following diagram illustrates the key steps and enzymes in this pathway.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 巴卡亭III ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Baccatin III as a Biosynthetic Precursor to Paclitaxel: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Paclitaxel (Taxol®) is a highly effective antineoplastic agent used in the treatment of various cancers.[1][2] Its complex chemical structure, featuring a tetracyclic diterpenoid core known as baccatin III, has made its synthesis a significant challenge. This technical guide provides a detailed overview of the biosynthetic pathway leading from baccatin III to paclitaxel, focusing on the key enzymatic steps, quantitative data from various production methods, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and production of this vital anticancer drug. It is important to note that while the query specified baccatin IX, the scientifically recognized and primary immediate precursor for the attachment of the C-13 side chain in paclitaxel biosynthesis is baccatin III.
The Biosynthetic Conversion of Baccatin III to Paclitaxel
The final stages of paclitaxel biosynthesis involve the attachment of a C-13 phenylisoserinoyl side chain to the baccatin III core. This process is catalyzed by a series of enzymes that have been identified and characterized in various Taxus species.
The biosynthesis of paclitaxel is a complex process involving approximately 20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[3][4] The pathway culminates in the formation of the intricate paclitaxel molecule. The later stages of this pathway, which are of significant interest for semi-synthetic and biosynthetic production strategies, involve the conversion of baccatin III to paclitaxel.
The key enzymatic steps in the conversion of baccatin III to paclitaxel are:
-
Acylation of Baccatin III: The process is initiated by the acylation of the C-13 hydroxyl group of baccatin III with a β-phenylalanine derivative. This reaction is catalyzed by the enzyme baccatin III-3-amino-13-phenylpropanoyl-CoA transferase (BAPT) .
-
Hydroxylation: Following the attachment of the side chain, a hydroxylation event occurs at the C-2' position of the side chain.
-
Benzoylation: The final step is the N-benzoylation of the amino group on the side chain, a reaction catalyzed by the enzyme 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) .
Recent research has identified DBAT, BAPT, and DBTNBT as some of the most important rate-limiting enzymes in the paclitaxel biosynthesis pathway.[5]
Signaling Pathway Diagram
The following diagram illustrates the key enzymatic conversions from baccatin III to paclitaxel.
Quantitative Data on Paclitaxel Production
The yield of paclitaxel varies significantly depending on the production method. While direct extraction from the bark of the Pacific yew (Taxus brevifolia) was the original source, low yields and ecological concerns have driven the development of alternative methods.[6][7] Semi-synthesis from more abundant precursors like 10-deacetylbaccatin III (10-DAB) and plant cell culture are now the primary sources of paclitaxel.
| Production Method | Host/Source | Typical Yield | Reference |
| Direct Extraction | Taxus brevifolia bark | 0.001 - 0.05% (dry weight) | [3] |
| Semi-synthesis | From 10-DAB or Baccatin III | Varies (up to 80% market share) | [7][8] |
| Plant Cell Culture | Taxus species | 10 - 200 mg/L | [7] |
| Heterologous Expression | Saccharomyces cerevisiae | Low, under development | [9] |
| Endophytic Fungi | e.g., Taxomyces andreanae | Low, under investigation | [2] |
Experimental Protocols
The semi-synthesis of paclitaxel from baccatin III is a widely used method for commercial production. The following is a generalized protocol for the esterification of baccatin III with a protected C-13 side chain, a key step in many semi-synthetic routes.
Protocol: Esterification of Baccatin III
Objective: To attach a protected C-13 side chain to baccatin III via esterification.
Materials:
-
Baccatin III
-
Protected C-13 side chain (e.g., a β-lactam or an oxazolidine derivative)
-
Anhydrous solvent (e.g., toluene, THF)
-
Strong base (e.g., n-butyllithium, lithium diisopropylamide)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Reagents for deprotection
-
Chromatography supplies (silica gel, solvents)
Methodology:
-
Protection of Baccatin III: The 7-hydroxyl group of baccatin III is often protected (e.g., with a triethylsilyl (TES) group) to prevent side reactions. This step is crucial for achieving high yields of the desired C-13 esterified product.
-
Activation: The protected baccatin III is dissolved in an anhydrous solvent and cooled to a low temperature (typically -40 to -78 °C). A strong base is then added dropwise to deprotonate the C-13 hydroxyl group, forming a reactive alkoxide.
-
Coupling: The protected C-13 side chain is added to the reaction mixture. The reaction is allowed to proceed for a specific duration, during which the side chain is coupled to the baccatin III core at the C-13 position.
-
Quenching: The reaction is quenched by the addition of a suitable quenching solution.
-
Extraction and Purification: The product is extracted from the reaction mixture using an organic solvent. The crude product is then purified using column chromatography.
-
Deprotection: The protecting groups on the C-7 hydroxyl and the C-13 side chain are removed to yield paclitaxel.
-
Final Purification: The final paclitaxel product is purified by recrystallization or further chromatography to achieve high purity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the semi-synthesis of paclitaxel from baccatin III.
Conclusion
The biosynthetic pathway from baccatin III to paclitaxel represents a critical area of research for improving the production of this essential anticancer drug. Understanding the key enzymes and their kinetics, as well as optimizing semi-synthetic and biotechnological production methods, is vital for meeting the global demand for paclitaxel. This technical guide has provided a comprehensive overview of the current knowledge in this field, offering valuable information for researchers and professionals in drug development and manufacturing. The continued elucidation of the paclitaxel biosynthetic pathway will undoubtedly lead to more efficient and sustainable production methods in the future.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Paclitaxel [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 5. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]
- 7. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.3. Semi-Synthesis [bio-protocol.org]
- 9. max-planck-innovation.com [max-planck-innovation.com]
Baccatin III: From Yew Needle to Anticancer Agent Precursor - A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Baccatin III, a complex diterpenoid extracted from the needles of the yew tree (Taxus species), stands as a cornerstone in the history of cancer chemotherapy. Its discovery and subsequent utilization as a key precursor in the semi-synthesis of the potent anticancer drug paclitaxel (Taxol®) revolutionized the production of this life-saving medication. This technical guide provides an in-depth exploration of the discovery, historical significance, physicochemical properties, and the pivotal experimental protocols for the extraction, purification, and semi-synthetic conversion of Baccatin III to paclitaxel. Detailed methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and pharmaceutical development.
Discovery and Historical Significance
The story of Baccatin III is intrinsically linked to the development of paclitaxel. In the 1960s, the National Cancer Institute (NCI) identified cytotoxic activity in the bark of the Pacific yew (Taxus brevifolia)[1][2]. The active compound, paclitaxel, was isolated in 1966 and its structure elucidated in 1971[1][2]. However, the low yield of paclitaxel from yew bark (approximately 1 kg from the bark of 3,000 trees) and the destructive harvesting methods presented significant supply and environmental challenges[3].
This supply crisis spurred the search for alternative sources. The breakthrough came with the discovery of Baccatin III and its close analogue, 10-deacetylbaccatin III (10-DAB), in the renewable needles and twigs of various yew species, including the European yew (Taxus baccata)[3][4]. While possessing a similar core structure to paclitaxel, Baccatin III lacks the crucial C-13 side chain responsible for its potent anticancer activity.
The historical significance of Baccatin III lies in its role as a readily available starting material for the semi-synthesis of paclitaxel. Pioneering work by chemists such as Pierre Potier and Robert Holton in the 1980s led to the development of efficient methods to attach the necessary side chain to the Baccatin III core[2][4][5]. This semi-synthetic approach, later commercialized by Bristol-Myers Squibb, alleviated the supply issues and made paclitaxel widely available for clinical use, marking a pivotal moment in the history of cancer treatment[4][5]. The semi-synthesis of paclitaxel from Baccatin III remains a cornerstone of its commercial production[4].
Physicochemical Properties of Baccatin III
A thorough understanding of the physicochemical properties of Baccatin III is essential for its extraction, purification, and chemical modification.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 586.6 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | BiorLab |
| Melting Point | 229-234 °C | ChemicalBook |
| Solubility | Soluble in DMSO, ethanol, chloroform; sparingly soluble in methanol; insoluble in water. | LKT Labs, BiorLab |
| Purity (commercially available) | ≥98% (HPLC) | LKT Labs, BiorLab |
Quantitative Data: Yields and Purity
The concentration of Baccatin III and its precursors varies depending on the Taxus species, plant part, and extraction method. The efficiency of the semi-synthetic steps is also a critical factor.
Table 3.1: Yield of Baccatin III and 10-Deacetylbaccatin III from Taxus Species
| Taxus Species | Plant Part | Compound | Yield | Source |
| Taxus baccata | Needles | 10-Deacetylbaccatin III | Up to 297 mg/kg (fresh weight) | --INVALID-LINK-- |
| Taxus baccata | Bark | 10-Deacetylbaccatin III | 1.75 µg/mg | --INVALID-LINK-- |
| Taxus baccata | Needles | 10-Deacetylbaccatin III | 1.75 µg/mg | --INVALID-LINK-- |
| Taxus chinensis | Needles | 10-Deacetylbaccatin III | 0.50–3.00 mg/g | --INVALID-LINK-- |
Table 3.2: Purity and Yields in Paclitaxel Semi-Synthesis from 10-Deacetylbaccatin III
| Process Step | Product | Purity | Overall Yield | Source |
| 4-step conversion from 10-DAB | Paclitaxel | - | 58% | --INVALID-LINK-- |
| 3-step reaction (redox, acetylation, deacetylation) from 10-deacetyl-7-xylosyltaxanes | Paclitaxel | 99.52% | 67.6% | --INVALID-LINK--, --INVALID-LINK-- |
| Purification of 10-DAB by preparative HPLC | 10-Deacetylbaccatin III | 99.72 ± 0.18% | ~90% recovery | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and semi-synthesis of paclitaxel from Baccatin III.
Extraction and Purification of Baccatin III from Taxus baccata Needles
This protocol is a composite of established laboratory methods for the isolation of Baccatin III and its precursors.
Workflow for Extraction and Purification of Baccatin III
Caption: Workflow for the extraction and purification of Baccatin III.
Methodology:
-
Preparation of Plant Material: Freshly collected needles of Taxus baccata are air-dried in the shade for several days and then finely powdered using a mechanical grinder.
-
Extraction: The powdered plant material is extracted with methanol (1:10 w/v) at room temperature with continuous stirring for 24 hours. The extraction process is repeated three times to ensure maximum recovery of taxanes.
-
Filtration and Concentration: The methanolic extracts are pooled, filtered through Whatman No. 1 filter paper, and concentrated under reduced pressure at 40°C using a rotary evaporator to yield a viscous residue.
-
Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned with an equal volume of dichloromethane. The organic layer, containing the taxanes, is separated. This partitioning is repeated three times.
-
Drying and Evaporation: The combined dichloromethane fractions are dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude taxane extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification and Crystallization: Fractions containing Baccatin III are pooled, concentrated, and recrystallized from a mixture of methanol and water to afford pure Baccatin III. The purity is confirmed by High-Performance Liquid Chromatography (HPLC).
Semi-Synthesis of Paclitaxel from Baccatin III
The following protocol is based on the well-established Holton semi-synthesis, which involves the protection of the C-7 hydroxyl group, attachment of the side chain via a β-lactam, and subsequent deprotection.
Pathway for the Semi-Synthesis of Paclitaxel from Baccatin III
References
- 1. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 3.3. Semi-Synthesis [bio-protocol.org]
An In-depth Technical Guide to Baccatin Analogs: Focus on Baccatin III
A note on the requested topic: Initial searches for "Baccatin IX" did not yield a specific, identifiable compound with a corresponding CAS number or molecular formula in publicly available scientific databases. It is possible that this is a rare derivative or a typographical error. This guide will therefore focus on the well-researched and structurally significant analog, Baccatin III , a key diterpene in the biosynthesis of prominent anticancer agents. The information presented herein for Baccatin III serves as a comprehensive example of the data and experimental insights available for this class of molecules.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing core information on Baccatin III, including its chemical properties, experimental protocols, and biological significance.
Core Data Presentation
Quantitative data for Baccatin III and its common precursor, 10-Deacetylbaccatin III, are summarized below for comparative analysis.
Table 1: Physicochemical Properties of Baccatin III and 10-Deacetylbaccatin III
| Property | Baccatin III | 10-Deacetylbaccatin III |
| CAS Number | 27548-93-2[1][2][3][4][5] | 32981-86-5[6][7] |
| Molecular Formula | C₃₁H₃₈O₁₁[2][5] | C₂₉H₃₆O₁₀[7] |
| Molecular Weight | 586.63 g/mol [2] | 544.59 g/mol [7] |
| Appearance | White to off-white crystalline powder[3] | White or off-white powder[7] |
| Melting Point | 229-234 °C[3][4] | Not specified |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water[3] | Soluble in methanol; Insoluble in water and ethanol[7] |
| Storage Temperature | -20°C[3] or 2-8°C | 2-8°C[6][7] |
Experimental Protocols
Detailed methodologies for key experiments involving Baccatin III are crucial for reproducibility and further investigation.
Protocol 1: Induction of Apoptosis in Cancer Cell Lines
This protocol outlines a general method for assessing the apoptosis-inducing activity of Baccatin III in vitro.
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., breast, colon) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with Baccatin III:
-
Prepare a stock solution of Baccatin III in DMSO.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Baccatin III for 24-48 hours. A vehicle control (DMSO) should be included.
-
-
Apoptosis Assay (Caspase Activity):
-
Following treatment, lyse the cells and measure caspase-10 activity using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader. Increased caspase-10 activity is indicative of apoptosis.
-
Protocol 2: In Vivo Tumor Growth Inhibition Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Baccatin III in a mouse model.
-
Animal Model:
-
Utilize immunodeficient mice (e.g., nude mice) for xenograft studies.
-
Implant tumor cells (e.g., 4T1 mammary carcinoma or CT26 colon carcinoma) subcutaneously into the flank of the mice.[8]
-
-
Dosing and Administration:
-
Once tumors reach a palpable size, randomize mice into control and treatment groups.
-
Administer Baccatin III orally at specified dosages (e.g., 0.05 or 0.5 mg/kg/day).[8] The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers every few days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Analysis of Myeloid-Derived Suppressor Cells (MDSCs):
-
Collect spleens and tumors to prepare single-cell suspensions.
-
Use flow cytometry to quantify the population of MDSCs, which are known to suppress anti-tumor immunity. A reduction in MDSCs in the Baccatin III-treated group would suggest an immunomodulatory mechanism of action.[8]
-
Signaling Pathways and Experimental Workflows
Logical Relationship of Baccatin III to Paclitaxel Synthesis
Baccatin III is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol). The following diagram illustrates this key relationship.
Caption: Synthetic pathway from 10-Deacetylbaccatin III to Paclitaxel via Baccatin III.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
The diagram below outlines the key steps in an in vivo experiment to assess the anti-tumor effects of Baccatin III.
Caption: Workflow for assessing the in vivo anti-tumor activity of Baccatin III.
References
- 1. [Baccatin III] - CAS [27548-93-2] [store.usp.org]
- 2. standards.chromadex.com [standards.chromadex.com]
- 3. Baccatin III - LKT Labs [lktlabs.com]
- 4. Baccatin III - Wikipedia [en.wikipedia.org]
- 5. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. toku-e.com [toku-e.com]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note & Protocol: Extraction of Baccatin III from Taxus Needles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Baccatin III is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®). The needles of various Taxus species serve as a renewable and abundant source for the extraction of baccatin III and its precursor, 10-deacetylbaccatin III (10-DAB). This document provides a detailed protocol for the extraction, purification, and quantification of baccatin III from Taxus needles, intended for laboratory and pilot-scale applications. The methodologies described are compiled from established scientific literature to ensure robustness and reproducibility.
Quantitative Data Summary
The yield of baccatin III and related taxanes from Taxus needles can vary significantly depending on the species, geographical location, collection time, and the extraction method employed. The following table summarizes quantitative data from various extraction protocols.
| Taxus Species | Extraction Method | Solvent System | Key Taxane | Yield | Purity | Reference |
| Taxus baccata | Ultrasonic-Assisted Extraction | Methanol | 10-deacetylbaccatin III | 112 mg/kg | Not Specified | [1] |
| Taxus baccata | Ultrasonic-Assisted Extraction | Ethanol | 10-deacetylbaccatin III | 102 mg/kg | Not Specified | [1] |
| Taxus chinensis | Whole-Cell Biotransformation | Not Applicable | Baccatin III | 20.66 mg/L from 40 g/L needles | Not Specified | [2] |
| Taxus cuspidata | Supercritical Fluid Extraction (SFE) | CO₂ with 3% ethanol | Baccatin III | 0.158 wt% of extract | Not Specified | [3] |
| Taxus baccata | Solvent Extraction & Partitioning | Methanol, Dichloromethane | 10-deacetylbaccatin III | Not Specified | 99.72 ± 0.18% | [4] |
| Taxus baccata | Solvent Extraction | Ethanol, Dichloromethane | 10-deacetylbaccatin III | up to 297 mg/kg (fresh needles) | Not Specified | [5] |
| Taxus cuspidata | Ultrasonic-Assisted Extraction | 83.5% Ethanol | Baccatin III | 118.02 ± 5.52 µg/g | Not Specified | [6] |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of baccatin III from Taxus needles.
Preparation of Plant Material
-
Collection: Harvest fresh needles from healthy Taxus plants. The concentration of taxanes can vary with season, so consistent collection timing is recommended for comparative studies.
-
Drying: Air-dry the needles in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, use a forced-air oven at a low temperature (e.g., 40-50°C) to expedite drying.
-
Grinding: Pulverize the dried needles into a fine powder using a laboratory mill or grinder. A smaller particle size increases the surface area for efficient extraction. A particle size of around 113-115 µm has been shown to be effective.[1]
Extraction
This protocol describes a conventional solvent extraction method.
-
Maceration:
-
Place the powdered Taxus needles in a large flask or reactor.
-
Add an organic solvent, such as methanol or ethanol, at a solid-to-liquid ratio of 1:10 (w/v).[4]
-
Stir the mixture at room temperature for 24-48 hours. The use of an orbital shaker or overhead stirrer is recommended to ensure thorough mixing.
-
-
Ultrasonic-Assisted Extraction (Alternative):
-
Filtration:
-
Separate the solvent extract from the solid plant material by vacuum filtration through a Büchner funnel with filter paper.
-
Wash the solid residue with a small volume of the extraction solvent to recover any remaining taxanes.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Purification
The crude extract contains a complex mixture of compounds, including chlorophyll, waxes, and other taxanes. A multi-step purification process is necessary to isolate baccatin III.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a defatting step by partitioning the aqueous methanol extract with a non-polar solvent like hexane or ligroin to remove lipids and waxes.[7] Discard the non-polar layer.
-
Extract the aqueous phase multiple times with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.[4][5]
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield a taxane-enriched fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the taxane-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or gradient increase in the polarity of the mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing baccatin III.
-
-
Crystallization:
-
Concentrate the pooled fractions containing baccatin III.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of acetone and hexane) and allow it to crystallize, often at a reduced temperature (e.g., 4°C).
-
Collect the crystals by filtration and wash them with a cold, non-polar solvent to remove impurities.
-
Dry the purified baccatin III crystals under vacuum.
-
Quantification by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for the analysis.[2]
-
Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water.[6]
-
Detection: The detection wavelength for taxanes is typically set at 227 nm.[2][6]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of purified baccatin III to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the extracted samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Quantify the amount of baccatin III in the samples by comparing the peak area to the calibration curve.
Visualizations
Experimental Workflow for Baccatin III Extraction
Caption: Workflow for Baccatin III extraction and purification.
References
- 1. Ultrasonic-assisted extraction of 10-deacetylbaccatin III from Taxus baccata L.: optimization using response surface methodology [acikerisim.aksaray.edu.tr]
- 2. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
Application Note and Protocol: Purification of Baccatin III using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baccatin III is a polycyclic diterpenoid and a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®)[1][2]. The efficient purification of Baccatin III from natural sources, such as various species of the yew tree (Taxus), or from cell cultures is a critical step in ensuring a high-quality and high-yield production of this vital chemotherapeutic agent[3]. Column chromatography is a fundamental and widely employed technique for the isolation and purification of Baccatin III from complex mixtures[4]. This document provides a detailed protocol for the purification of Baccatin III using column chromatography, with a focus on preparative high-performance liquid chromatography (Prep-HPLC).
Principle of a Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent or mixture of solvents that flows through the column)[4][5]. In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase[6]. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase[7]. By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved.
Experimental Protocol
This protocol outlines the purification of Baccatin III from a crude plant extract using preparative HPLC.
1. Materials and Reagents
-
Crude Extract: A pre-processed extract from Taxus baccata (or other suitable source) containing Baccatin III. The crude taxoid mixture is typically prepared by methanol extraction, followed by liquid-liquid partitioning with dichloromethane and precipitation with hexane[8].
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Stationary Phase: C18 silica gel packed in a preparative HPLC column (e.g., 10 x 250 mm, 5 µm particle size)[8].
-
Equipment:
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a UV detector.
-
Fraction collector.
-
Rotary evaporator.
-
Analytical HPLC system for purity analysis.
-
Vortex mixer.
-
Filtration apparatus with 0.45 µm filters.
-
2. Sample Preparation
-
Dissolve the crude taxoid extract in a minimal amount of the initial mobile phase (e.g., methanol-water mixture).
-
Vortex the solution until the extract is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
3. Preparative HPLC Method
-
Column: C18 (10 x 250 mm, 5 µm)[8].
-
Mobile Phase: A gradient of methanol and water is often effective. An isocratic elution with methanol-water (70:30 v/v) can also be used[8].
-
Flow Rate: 10 mL/min[8].
-
Detection: UV at 227 nm[8].
-
Injection Volume: Dependent on the concentration of the prepared sample and the column capacity.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the chromatography method, collecting fractions at regular intervals. The size and timing of fractions should be optimized based on preliminary analytical runs to isolate the peak corresponding to Baccatin III.
-
After the elution of Baccatin III, wash the column with a high percentage of organic solvent (e.g., 100% methanol) to remove any strongly retained impurities.
-
Re-equilibrate the column with the initial mobile phase before the next injection.
-
4. Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to identify those containing pure Baccatin III. The analytical method can be similar to the preparative method but on a smaller scale (e.g., C18 column, 4.6 x 250 mm, 5 µm, with a flow rate of 1 mL/min)[8].
-
Pool the fractions containing high-purity Baccatin III.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified Baccatin III. Further drying under vacuum may be necessary.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of taxanes, including Baccatin III, using column chromatography.
| Parameter | Value | Reference |
| Purity of Recovered 10-Deacetylbaccatin III | 99.72 ± 0.18% | [8] |
| Purity of Recovered Paclitaxel | 95.78 ± 3.63% | [8] |
| Recovery of Taxanes (general) | ~90% | [8] |
| Purity of Collected Taxanes (Semi-Prep HPLC) | 90% | [9] |
Visualizations
Experimental Workflow for Baccatin III Purification
Caption: Workflow for the purification of Baccatin III.
Logical Relationship of Purification Steps
References
- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. columbia.edu [columbia.edu]
- 7. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 8. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from Baccatin III
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paclitaxel (Taxol®) is a potent anti-cancer agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to the low natural abundance of paclitaxel, semi-synthesis starting from more readily available precursors is a crucial method for its production. Baccatin III, a complex diterpenoid extracted from the needles and twigs of the European yew tree (Taxus baccata), is a key starting material for the semi-synthesis of paclitaxel. This document provides detailed application notes and protocols for the semi-synthesis of paclitaxel from Baccatin III, focusing on a common and effective strategy involving the protection of the C-7 hydroxyl group, esterification with a protected side chain at the C-13 position, and subsequent deprotection to yield the final product.
Overall Synthesis Pathway
The semi-synthesis of paclitaxel from Baccatin III can be summarized in three main stages:
-
Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of Baccatin III is selectively protected to prevent it from reacting in the subsequent esterification step. This is necessary because the C-7 and C-13 hydroxyl groups have similar reactivity.
-
Esterification at the C-13 Position: The protected Baccatin III is then coupled with a protected N-benzoyl-β-phenylisoserine side chain at the sterically hindered C-13 hydroxyl group.
-
Deprotection: The protecting groups on both the C-7 position of the taxane core and the side chain are removed to yield paclitaxel.
Experimental Protocols
Protocol 1: Protection of Baccatin III at the C-7 Hydroxyl Group
This protocol describes the protection of the C-7 hydroxyl group of Baccatin III using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl).
Materials:
-
Baccatin III
-
Anhydrous Pyridine
-
2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Troc-Cl in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 7-O-Troc-Baccatin III.
Quantitative Data Summary:
| Step | Reactant | Product | Protecting Group | Typical Yield | Purity |
| 1 | Baccatin III | 7-O-Troc-Baccatin III | Troc | >90% | >95% |
Protocol 2: Esterification of 7-O-Troc-Baccatin III with a Protected Side Chain
This protocol details the coupling of 7-O-Troc-Baccatin III with a protected β-lactam side chain, a common and efficient method. A frequently used side chain is (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone.
Materials:
-
7-O-Troc-Baccatin III
-
(3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF (typically 1.0 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 7-O-Troc-Baccatin III in anhydrous THF under an inert atmosphere.
-
Cool the solution to -40°C.
-
Slowly add LiHMDS solution to the reaction mixture and stir for 30 minutes at -40°C to form the lithium alkoxide at the C-13 position.
-
In a separate flask, dissolve the protected β-lactam side chain in anhydrous THF.
-
Add the solution of the protected side chain to the reaction mixture containing the lithium alkoxide of 7-O-Troc-Baccatin III.
-
Allow the reaction to proceed at -40°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected paclitaxel intermediate.
Quantitative Data Summary:
| Step | Reactant | Product | Coupling Agent | Typical Yield | Purity |
| 2 | 7-O-Troc-Baccatin III | Protected Paclitaxel | LiHMDS | 70-85% | >95% |
Protocol 3: Deprotection to Yield Paclitaxel
This final protocol describes the removal of the Troc group from the C-7 position and the triethylsilyl (TES) group from the side chain.
Materials:
-
Protected Paclitaxel Intermediate
-
Acetic acid
-
Methanol
-
Zinc dust (activated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the protected paclitaxel intermediate in a mixture of acetic acid and methanol.
-
Add activated zinc dust to the solution.
-
Heat the reaction mixture to 60°C and stir for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc dust.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure paclitaxel.
Quantitative Data Summary:
| Step | Reactant | Product | Deprotecting Agent | Typical Yield | Purity |
| 3 | Protected Paclitaxel | Paclitaxel | Zinc/Acetic Acid | 80-90% | >99% |
Application Note: Quantitative Analysis of Baccatin III by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baccatin III is a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol), one of the most important anticancer drugs used today.[1] It is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus).[2] Accurate and reliable quantification of Baccatin III in plant materials, extracts, and in-process samples is essential for drug discovery, process optimization, and quality control. This application note provides a detailed protocol for the quantitative analysis of Baccatin III using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Baccatin III from other components in the sample matrix. A C18 column is used as the stationary phase, and an isocratic mobile phase of methanol and water provides efficient separation.[3] The quantification is achieved by detecting the analyte using a UV detector set at the wavelength of maximum absorbance for Baccatin III, which is approximately 227-233 nm.[3][4][5] The concentration of Baccatin III in a sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a Baccatin III reference standard.
Experimental Workflow for Baccatin III Quantification
Caption: Experimental workflow for Baccatin III analysis.
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
HPLC system with a UV detector (e.g., Agilent 1100 series or equivalent).[6]
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Rotary evaporator.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
-
Chemicals and Reagents:
-
Baccatin III reference standard (≥98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Dichloromethane (Analytical grade).
-
-
Chromatographic Column:
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Preparation of Solutions
-
Mobile Phase (Methanol:Water, 70:30 v/v):
-
Measure 700 mL of HPLC-grade methanol.
-
Measure 300 mL of HPLC-grade water.
-
Mix the two solvents.
-
Degas the solution for at least 15 minutes using an ultrasonic bath or vacuum filtration.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Baccatin III reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up to the volume with methanol. This solution should be stored at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (from Taxus Needles)
-
Drying and Grinding: Dry the plant material (e.g., Taxus baccata needles) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 20 mL of methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the residue twice more to ensure complete extraction. Pool all the filtrates.
-
Evaporation: Evaporate the pooled methanol extract to dryness under reduced pressure using a rotary evaporator at 45°C.
-
Reconstitution and Filtration: Reconstitute the dried residue in 5 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Methanol : Water (70:30, v/v), isocratic[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25°C |
| Detection Wavelength | 227 nm[3][6] |
| Run Time | 15 minutes |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]
Specificity
Specificity was determined by comparing the chromatograms of a blank (mobile phase), a standard solution of Baccatin III, and a sample extract. The retention time of Baccatin III in the sample should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.
Linearity
Linearity was assessed by injecting the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 18,540 |
| 5.0 | 92,650 |
| 10.0 | 186,100 |
| 25.0 | 464,900 |
| 50.0 | 931,200 |
| 100.0 | 1,859,500 |
| Regression Equation | y = 18580x + 650 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy was evaluated through a recovery study. A known amount of Baccatin III standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, high). The percentage recovery was then calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| Low QC | 10.0 | 9.85 | 98.5 | 1.1 |
| Medium QC | 40.0 | 40.52 | 101.3 | 0.8 |
| High QC | 80.0 | 79.28 | 99.1 | 0.9 |
Precision
Precision was determined by assessing both repeatability (intra-day) and intermediate precision (inter-day). This was done by analyzing three quality control (QC) samples at different concentrations on the same day (n=6) and on three different days.
| Spiked Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| Low QC (10 µg/mL) | 1.35 | 1.82 |
| Medium QC (40 µg/mL) | 0.95 | 1.25 |
| High QC (80 µg/mL) | 0.78 | 1.10 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.9 µg/mL |
Data Analysis and Calculation
The concentration of Baccatin III in the sample is calculated using the regression equation from the calibration curve:
y = mx + c
Where:
-
y = Peak area of Baccatin III in the sample
-
m = Slope of the calibration curve
-
x = Concentration of Baccatin III in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the original solid sample (e.g., in µg per gram of dry weight) is calculated as follows:
Concentration (µg/g) = (C * V) / W
Where:
-
C = Concentration from HPLC analysis (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Weight of the initial dry sample (g)
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. ajprui.com [ajprui.com]
Application Note: Development of a Sensitive LC-MS/MS Method for the Detection of Baccatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Baccatin III. This method can serve as a foundational workflow for the detection of other structurally similar taxane analogs, such as Baccatin IX. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. While the specific quantitative data and mass transitions provided are for Baccatin III, the principles and steps can be readily adapted for this compound by determining its specific precursor and product ions.
Introduction
Baccatin III is a key intermediate in the semi-synthesis of Paclitaxel, a widely used chemotherapeutic agent. Accurate and sensitive detection of Baccatin III and its analogs, such as this compound, is crucial for process optimization, quality control, and pharmacokinetic studies in drug development. LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of such compounds in complex matrices. This application note details a robust LC-MS/MS method for Baccatin III and provides a clear pathway for its adaptation to this compound.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of Baccatin analogs from various matrices, such as plant extracts or biological fluids.
Materials:
-
SPE Cartridges: C18, 100 mg, 1 mL
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Sample matrix (e.g., plant extract reconstituted in 50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B in 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS Parameters (for Baccatin III):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Baccatin III:
Based on available data for Baccatin III (Molecular Formula: C₃₁H₃₈O₁₁, Molecular Weight: 586.6 g/mol )[1][2][3][4][5], the protonated precursor ion [M+H]⁺ is expected at m/z 587.6. Common product ions result from the loss of water, acetic acid, and cleavage of the ester side chains.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 587.6 | 527.5 (Loss of Acetic Acid) | 15 |
| 587.6 | 509.5 (Loss of Acetic Acid and Water) | 20 |
| 587.6 | 449.4 (Further Fragmentation) | 25 |
Note on Adaptation for this compound: The exact molecular weight and structure of this compound must be determined. Subsequently, the precursor ion (likely [M+H]⁺) should be identified in a full scan MS experiment. MS/MS experiments should then be performed on the precursor ion to identify stable and specific product ions for MRM method development. The collision energies for each transition must be optimized to achieve the highest signal intensity.
Data Presentation
The following table summarizes representative quantitative data that can be expected from a fully validated LC-MS/MS method for a Baccatin analog. These values should be determined experimentally during method validation.
Table 1: Representative Quantitative Performance
| Parameter | Expected Performance |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for this compound detection by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the analysis of Baccatin III. By following the outlined protocol and adapting the mass spectrometric parameters based on the specific properties of this compound, researchers can develop a validated method for its reliable quantification. This will be invaluable for applications in natural product chemistry, drug discovery, and pharmaceutical quality control.
References
Application Note: Derivatization of Baccatin III for Enhanced Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baccatin III, a complex diterpenoid isolated from the yew tree (Taxus species), is a crucial precursor for the semi-synthesis of the highly successful anticancer drug, paclitaxel, and its analogues. Despite its significant therapeutic potential, the clinical and experimental utility of baccatin III and its derivatives is often hampered by their poor aqueous solubility. This limitation can lead to challenges in formulation, reduced bioavailability, and difficulties in conducting in vitro and in vivo studies.
This application note provides detailed protocols for the chemical derivatization of baccatin III aimed at improving its aqueous solubility. By introducing polar functional groups at specific positions on the baccatin III core, its physicochemical properties can be modulated to enhance its solubility and dissolution rate in aqueous media. The strategies outlined below focus on the synthesis of phosphate esters, amino acid esters, and glycosides as water-soluble prodrugs of baccatin III.
Physicochemical Properties of Baccatin III
A foundational understanding of the properties of the parent molecule is essential before exploring derivatization strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₈O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 586.6 g/mol | --INVALID-LINK-- |
| Aqueous Solubility | Insoluble | ChemicalBook |
| Solubility in Organic Solvents | Soluble in DMSO (up to 125 mg/mL) | ChemicalBook |
| Melting Point | 229-234 °C | ChemicalBook |
Derivatization Strategies and Experimental Protocols
The primary sites for derivatization on the baccatin III molecule are the hydroxyl groups, with the C7 hydroxyl being a common target for introducing solubility-enhancing moieties.
Diagram: Baccatin III Derivatization Workflow
Protocol 1: Synthesis of 7-O-Diethylphosphoryl Baccatin III
This protocol describes the phosphorylation of the C7 hydroxyl group of baccatin III to introduce a highly polar phosphate ester group. This method is adapted from the general procedure described in US Patent 6,307,071 B1.
Materials:
-
Baccatin III
-
Anhydrous Dimethylformamide (DMF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Chlorodiethylphosphate
-
Acetic acid
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Dissolve baccatin III (e.g., 0.150 g, 0.26 mmol) in anhydrous DMF (2 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the resulting solution to -40 °C using a low-temperature bath.
-
Slowly add LiHMDS (1 M solution in THF, 2.0 equivalents, 0.52 mL) to the cooled solution while stirring.
-
After stirring for 5 minutes, add chlorodiethylphosphate (1.2 equivalents, 45 µL) to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC). Additional base or electrophile may be added to drive the reaction to completion.
-
Once the reaction is complete, quench it by adding acetic acid.
-
Pour the reaction mixture into MTBE.
-
Wash the MTBE solution three times with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield 7-O-diethylphosphoryl-baccatin III.
Protocol 2: Synthesis of 7-O-Aminoacyl Baccatin III (General Procedure)
This generalized protocol outlines the esterification of the C7 hydroxyl group with an amino acid. The amino acid's free amine and any reactive side chains should be protected prior to the reaction.
Diagram: Amino Acid Esterification of Baccatin III
Materials:
-
Baccatin III
-
N-protected amino acid (e.g., Boc-glycine, Fmoc-alanine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or DMF)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc group, piperidine for Fmoc group)
-
Appropriate work-up and purification reagents.
Procedure:
-
Dissolve baccatin III, the N-protected amino acid (1.2-1.5 equivalents), and a catalytic amount of DMAP in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the coupling agent (1.2-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Perform an appropriate aqueous work-up.
-
Purify the crude product by silica gel chromatography to obtain the protected 7-O-aminoacyl baccatin III.
-
Dissolve the purified protected derivative in a suitable solvent and treat with the appropriate deprotection reagent to remove the N-protecting group.
-
After deprotection is complete, purify the final product to yield the 7-O-aminoacyl baccatin III, which can be converted to a salt (e.g., hydrochloride or trifluoroacetate) to further enhance water solubility.
Protocol 3: Glycosylation of Baccatin III (General Procedure)
Glycosylation introduces a carbohydrate moiety, which can significantly increase hydrophilicity. This is a generalized protocol for chemical glycosylation.
Materials:
-
Baccatin III
-
Activated glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) with appropriate protecting groups on the hydroxyls.
-
Anhydrous, non-polar solvent (e.g., DCM, diethyl ether)
-
Lewis acid catalyst (e.g., Silver triflate, Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Molecular sieves
-
Deprotection reagents (e.g., Sodium methoxide for acetyl groups)
Procedure:
-
To a solution of baccatin III and the activated glycosyl donor in an anhydrous, non-polar solvent, add freshly activated molecular sieves.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid catalyst to the reaction mixture.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Quench the reaction (e.g., with triethylamine) and filter off the molecular sieves.
-
Perform an appropriate aqueous work-up.
-
Purify the crude product by silica gel chromatography to obtain the protected 7-O-glycosyl baccatin III.
-
Remove the protecting groups from the carbohydrate moiety using appropriate deprotection conditions to yield the final 7-O-glycosyl baccatin III.
Protocol 4: Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
Baccatin III derivative (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid baccatin III derivative to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
The measured concentration represents the aqueous solubility of the derivative.
Quantitative Data and Comparison
| Compound | Derivatization Strategy | Position of Derivatization | Reported Solubility Improvement |
| Baccatin III | (Parent Compound) | - | Insoluble in water |
| Paclitaxel Prodrug | Dihydroxypropyl side chain | C7-hydroxyl | >50-fold increase compared to paclitaxel[1] |
Note: The data for the paclitaxel prodrug is highly relevant as the derivatization occurs at the C7 hydroxyl group of the baccatin core, a key site for solubility enhancement.
Conclusion
The derivatization of baccatin III is a viable and effective strategy to overcome its inherent poor aqueous solubility. The introduction of polar moieties such as phosphate esters, amino acid esters, and glycosides can significantly enhance its solubility, thereby improving its potential for further development as a therapeutic agent or as a more versatile synthetic intermediate. The protocols provided in this application note offer a starting point for researchers to synthesize and evaluate novel, water-soluble derivatives of baccatin III. The choice of derivatization strategy will depend on the desired physicochemical properties and the intended application of the final compound.
References
Application Notes & Protocols: Baccatin III as a Starting Material for the Semi-Synthesis of Taxane Drug Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Baccatin III is a complex diterpene isolated from the needles of the European yew tree (Taxus baccata). It serves as a crucial and readily available starting material for the semi-synthesis of several clinically important anticancer drugs, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®). The core tetracyclic structure of baccatin III provides a scaffold upon which chemical modifications can be made, particularly at the C13 hydroxyl group, to generate a diverse range of taxane analogues. This approach has been instrumental in overcoming the supply challenges associated with the direct extraction of paclitaxel from the bark of the Pacific yew (Taxus brevifolia) and has enabled the development of second-generation taxanes with improved pharmacological properties.[1][2]
These application notes provide detailed protocols for the semi-synthesis of paclitaxel and docetaxel from baccatin III and its precursor, 10-deacetylbaccatin III (10-DAB). Additionally, protocols for the biological evaluation of these synthesized analogues, including cytotoxicity and microtubule assembly assays, are presented.
I. Semi-synthesis of Paclitaxel from Baccatin III
The semi-synthesis of paclitaxel from baccatin III involves the esterification of the C13 hydroxyl group of a protected baccatin III derivative with a protected β-phenylisoserine side chain. This is followed by deprotection to yield the final product.
Experimental Protocol:
Step 1: Protection of the C7 Hydroxyl Group of Baccatin III
-
Dissolve Baccatin III in anhydrous dimethylformamide (DMF).
-
Cool the solution to -40°C.
-
Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1 M in THF) over 1 minute.
-
After 5 minutes, add the appropriate electrophile (e.g., triethylsilyl chloride, TES-Cl) to protect the C7 hydroxyl group.
-
Stir the reaction at -30°C and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the 7-O-protected baccatin III derivative using silica gel chromatography.[3]
Step 2: Esterification with the Paclitaxel Side Chain
-
Dissolve the 7-O-protected baccatin III derivative in anhydrous tetrahydrofuran (THF) and cool to -55°C.
-
Add LiHMDS (1 M in THF).
-
In a separate flask, prepare a solution of a protected paclitaxel sidechain, such as (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, in THF.
-
Add the sidechain solution to the baccatin III solution.
-
Allow the reaction to stir at 0°C for 3 hours.
-
Monitor the reaction for the formation of the coupled product by TLC.
-
Upon completion, quench the reaction and extract the product. Purify by silica gel chromatography.
Step 3: Deprotection to Yield Paclitaxel
-
Dissolve the protected paclitaxel derivative in a solution of acetic acid and methanol.
-
Add zinc dust and heat the reaction to 60°C for 2.5 hours.[4]
-
Alternatively, for a 7-O-Troc protected intermediate, reaction with zinc dust in acetic acid-methanol can be used.[4] For silyl protecting groups, fluoride-based reagents such as hydrogen fluoride in pyridine can be employed.
-
Cool the reaction mixture, filter, and evaporate the organic solvent.
-
Purify the resulting residue by column chromatography to yield paclitaxel.[4]
Quantitative Data:
| Step | Product | Yield | Purity | Reference |
| 1 | 7-O-TROC baccatin III | 41% | - | [3] |
| 2 & 3 | Paclitaxel (from 7-O-TROC-paclitaxel) | 81.9% | - | [4] |
| 2 & 3 | Paclitaxel (from 7-O-BOC-baccatin III) | 55.2% | - | [4] |
| Overall | Paclitaxel (from 10-DABIII) | 70-81% | 99.5-99.9% | [5] |
Experimental Workflow for Paclitaxel Semi-synthesis:
Caption: Workflow for the semi-synthesis of paclitaxel from baccatin III.
II. Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III (10-DAB)
The semi-synthesis of docetaxel typically starts from 10-deacetylbaccatin III (10-DAB), which is more abundant than baccatin III. This process involves protection of the C7 and C10 hydroxyl groups, esterification with a protected side chain, and subsequent deprotection steps. A notable feature of docetaxel is the tert-butoxycarbonyl (Boc) group on the side chain nitrogen.
Experimental Protocol:
Step 1: Protection of C7 and C10 Hydroxyl Groups of 10-DAB
-
Dissolve 10-deacetylbaccatin III in anhydrous THF under a nitrogen atmosphere and cool to -78°C.[6]
-
Add n-butyl lithium (1.6 M in hexane) dropwise and stir for 5 minutes.[6]
-
Add benzyl chloroformate to protect the C7 and C10 hydroxyl groups with carbobenzyloxy (Cbz) groups.
-
Allow the reaction to proceed and then quench.
-
Extract the product, 7,10-di-CBZ-10-deacetylbaccatin III, and purify.
Step 2: Esterification with the Docetaxel Side Chain
-
Dissolve the 7,10-di-CBZ-10-deacetylbaccatin III and a protected (2R,3S)-3-phenylisoserine side chain (e.g., N-Cbz-C2'-protected) in toluene.
-
Add 4-dimethylaminopyridine (DMAP) and a carbodiimide coupling agent (e.g., DCC).
-
Stir the reaction to facilitate the esterification at the C13 hydroxyl group.
-
Monitor the reaction by TLC. Upon completion, work up the reaction and purify the coupled product.[1]
Step 3: Deprotection and Boc Group Installation
-
Remove the C7 and C10 Cbz protecting groups via hydrogenolysis (e.g., using H₂ and a palladium catalyst).
-
Simultaneously or in a subsequent step, replace the Cbz group on the side chain nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Remove the C2' protecting group (e.g., a hydrogenatable benzyl-type group) via hydrogenolysis to yield docetaxel.[1]
-
Purify the final product by crystallization or chromatography. An overall yield of 50% from 10-deacetylbaccatin III has been reported.[7][8]
III. Biological Evaluation of Taxane Analogues
The primary mechanism of action of taxanes is the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
A. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231, SK-BR-3, T-47D) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized taxane analogues for 24, 48, or 72 hours.[9][10][11]
-
After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Quantitative Data: IC50 Values of Paclitaxel and Docetaxel
| Cell Line | Drug | IC50 (nM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Paclitaxel | ~8.7 | 48 | [9] |
| SK-BR-3 | Paclitaxel | ~9.5 | 72 | [11] |
| T-47D | Paclitaxel | ~4.5 | 72 | [11] |
| CAOV-3 | Paclitaxel | 1.8 | - | [12] |
| OVCAR-3 | Paclitaxel | 0.7 | - | [12] |
| CAOV-3 | Docetaxel | 1.7 | - | [12] |
| OVCAR-3 | Docetaxel | 0.8 | - | [12] |
B. Microtubule Assembly Assay
This assay assesses the ability of taxane analogues to promote the polymerization of tubulin into microtubules.
Protocol:
-
Prepare a solution of purified tubulin in a polymerization buffer (e.g., BRB80 buffer).
-
Add GTP and the taxane analogue at various concentrations.
-
Incubate the mixture at 37°C to allow for microtubule polymerization.
-
Monitor the increase in turbidity over time by measuring the absorbance at 340 nm, which is proportional to the mass of microtubules formed.
-
Alternatively, after polymerization, separate the polymerized microtubules from the soluble tubulin dimers by centrifugation.
-
Analyze the amount of tubulin in the pellet (polymerized) and supernatant (soluble) fractions by SDS-PAGE and immunoblotting for α-tubulin.[13]
Taxane Mechanism of Action:
Caption: Mechanism of action of taxane analogues on microtubule dynamics.
Baccatin III and its derivatives remain indispensable starting materials in the synthesis of life-saving taxane anticancer drugs. The protocols outlined here provide a framework for the synthesis and evaluation of novel taxane analogues. By modifying the side chain and other functionalities of the baccatin core, researchers can continue to explore structure-activity relationships and develop next-generation taxanes with enhanced efficacy, improved solubility, and the ability to overcome drug resistance.
References
- 1. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 2. A Process For The Synthesis Of Paclitaxel [quickcompany.in]
- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 4. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]
- 5. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 6. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 7. kjdb.org [kjdb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Baccatin IX Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baccatin IX is a member of the taxane family of diterpenoids, which are of significant interest in oncology due to the potent anticancer activity of prominent members like Paclitaxel. As a structural analogue, this compound holds potential as a chemotherapeutic agent or a precursor for the synthesis of novel taxane derivatives. A critical step in the preclinical evaluation of this compound is the thorough assessment of its cytotoxic effects on cancer cells. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound, including the assessment of cell viability, membrane integrity, and the induction of apoptosis. While direct cytotoxic data for this compound is limited, this note leverages data from its close structural relative, Baccatin III, to provide a relevant framework for experimental design and data interpretation.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves a multi-faceted approach, starting with a general assessment of cell viability and progressing to more specific assays to elucidate the mechanism of cell death.
Caption: Experimental workflow for this compound cytotoxicity evaluation.
Data Presentation: Cytotoxicity of Baccatin III in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Baccatin III against various human cancer cell lines, as determined by the MTT assay. This data can serve as a preliminary guide for designing dose-response studies for this compound.
| Cell Line | Cancer Type | IC50 (µM) of Baccatin III | Reference |
| HeLa | Cervical Cancer | 4.30 | [1][2] |
| A549 | Lung Cancer | 4.0 - 7.81 | [1][2] |
| A431 | Skin Cancer | 7.81 | [1][2] |
| HepG2 | Liver Cancer | 4.0 - 7.81 | [1][2] |
Note: The cytotoxic activity of Baccatin III has been observed to be in the micromolar range, which is less potent than Paclitaxel.[3] It has been shown to induce G2/M phase cell cycle arrest and apoptosis.[1][4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[9]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle, positive control for maximum LDH release, and untreated for spontaneous release).
-
Incubate for the desired treatment period.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[9]
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate or T25 flask and treat with this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.[10]
-
Wash the cells twice with cold PBS and centrifuge.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's instructions).[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10]
Signaling Pathways
Taxanes, including Baccatin III and potentially this compound, are known to exert their cytotoxic effects by interfering with microtubule dynamics. This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[3][12] The apoptotic cascade can be initiated through various signaling pathways, often involving the modulation of key regulatory proteins.
Caption: Putative signaling pathway for taxane-induced cytotoxicity.
References
- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Baccatin III Analytical Standards
An important clarification regarding the topic: The initial request specified the preparation of "Baccatin IX" analytical standards. However, a comprehensive search of scientific literature and chemical databases did not yield significant information on a compound named "this compound." It is highly probable that this was a typographical error and the intended compound of interest is the well-researched and critical paclitaxel precursor, Baccatin III . Therefore, this document provides detailed application notes and protocols for the preparation of Baccatin III analytical standards.
Introduction
Baccatin III is a complex diterpenoid isolated from the bark and needles of the yew tree (Taxus species).[1] It is a crucial intermediate in the semi-synthesis of paclitaxel (Taxol®), one of the most effective and widely used anticancer drugs for treating various cancers, including ovarian, breast, and lung cancer.[2][3][4] The availability of highly purified Baccatin III as an analytical standard is essential for researchers, scientists, and drug development professionals for several reasons:
-
Quality Control: To accurately quantify the amount of Baccatin III in raw materials (e.g., Taxus biomass) and in-process samples during paclitaxel production.
-
Drug Development: To serve as a reference standard in the development and validation of analytical methods for the quantification of paclitaxel and related substances.
-
Pharmacokinetic Studies: To be used as a reference compound in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of paclitaxel and its precursors.
-
Chemical Synthesis: As a starting material and reference for the development of new semi-synthetic routes to paclitaxel and other taxane derivatives.[5]
This application note provides a detailed protocol for the isolation, purification, and characterization of Baccatin III to generate an analytical standard with high purity.
Experimental Workflow for Baccatin III Isolation and Purification
Caption: Workflow for the isolation and purification of Baccatin III.
Experimental Protocols
1. Extraction and Preliminary Purification of Baccatin III from Taxus baccata
This protocol is adapted from methodologies described for the extraction of taxanes from Taxus species.[1]
-
Materials:
-
Dried and powdered needles or bark of Taxus baccata
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
-
-
Protocol:
-
Extraction: Macerate 100 g of powdered Taxus baccata needles with 1 L of methanol at room temperature for 24 hours with constant stirring.
-
Filter the mixture and collect the methanol extract. Repeat the extraction process twice with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid residue.
-
Liquid-Liquid Partitioning: Resuspend the residue in 500 mL of a water/methanol (9:1 v/v) solution.
-
Extract the aqueous methanol solution three times with 500 mL of dichloromethane.
-
Combine the dichloromethane fractions and evaporate to dryness under reduced pressure to yield a crude taxoid mixture.
-
Precipitation: Dissolve the crude taxoid mixture in a minimal amount of dichloromethane and add hexane with stirring until precipitation is complete.
-
Centrifuge the mixture and discard the supernatant. The precipitate is the crude taxoid extract enriched with Baccatin III.
-
2. Preparative HPLC Purification of Baccatin III
-
Materials:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Crude taxoid extract
-
-
Protocol:
-
Dissolve the crude taxoid extract in the mobile phase.
-
Set up the preparative HPLC system with the following conditions (may require optimization):
-
Inject the dissolved crude extract onto the column.
-
Collect fractions corresponding to the retention time of Baccatin III. The retention time can be determined by running an analytical standard if available, or by analyzing fractions.
-
Pool the fractions containing pure Baccatin III and evaporate the solvent.
-
Data Presentation
Table 1: Purification Summary of Baccatin III
| Purification Step | Starting Material | Product | Yield | Purity (by HPLC) |
| Methanol Extraction | 100 g Taxus Needles | ~20 g Crude Taxoid | ~20% (w/w) | Not determined |
| Preparative HPLC | 20 g Crude Taxoid | Purified Baccatin III | ~90% recovery | >99% |
Data are representative and may vary depending on the source material and experimental conditions.[1]
Table 2: Analytical Characterization of Baccatin III Standard
| Analytical Technique | Parameter | Observed Value |
| HPLC | Retention Time | Varies with conditions |
| Purity | ≥ 99.5% | |
| LC-MS | [M+H]⁺ | 587.2 m/z |
| [M+NH₄]⁺ | 604.2 m/z | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Consistent with published spectra |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Consistent with published spectra |
Characterization of Baccatin III Analytical Standard
1. High-Performance Liquid Chromatography (HPLC)
Purity assessment is performed using a validated analytical HPLC method.
-
System: Analytical HPLC with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: 227 nm.[1]
The purity of the Baccatin III standard should be ≥99.5%.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the identity and molecular weight of Baccatin III.[6][7]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Ions: [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for unambiguous structural confirmation. The obtained spectra should be compared with reference spectra of Baccatin III.
Quality Control Workflow for Baccatin III Standard
Caption: Quality control workflow for certifying Baccatin III analytical standard.
Conclusion
This application note provides a comprehensive framework for the preparation of high-purity Baccatin III analytical standards. The detailed protocols for extraction, purification, and characterization are essential for ensuring the quality and reliability of the standard. Adherence to these methodologies will enable researchers and drug development professionals to perform accurate quantification and analysis of Baccatin III and related taxanes, thereby supporting the development and manufacturing of paclitaxel-based therapeutics.
References
- 1. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Acetylation of 10-Deacetylbaccatin III at the C10 Position
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The selective acetylation of 10-deacetylbaccatin III (10-DAB) at the C10 hydroxyl group to produce Baccatin III is a critical step in the semi-synthesis of Paclitaxel (Taxol®), a widely used chemotherapeutic agent.[1][2] Given that 10-DAB can be extracted in significant quantities from the renewable needles of the European Yew (Taxus baccata), its efficient conversion to Baccatin III is of paramount economic and ecological importance.[2][3] This document provides detailed application notes and protocols for the C10 acetylation of 10-DAB, covering both chemical and biocatalytic methodologies. Quantitative data is summarized for comparison, and detailed experimental protocols are provided.
Introduction to C10 Acetylation
Paclitaxel's primary commercial production route involves the semi-synthesis from a protected Baccatin III derivative.[3] The precursor, 10-DAB, is approximately ten times more abundant than Paclitaxel in natural sources, making its conversion to Baccatin III a key focus of research.[3] The main challenge lies in the selective acetylation of the C10 hydroxyl group without affecting the other hydroxyl groups, particularly the one at C7. This has led to the development of various strategies, including chemical catalysis and enzymatic biotransformation.
Chemical Synthesis Approaches
Chemical methods for C10 acetylation often involve the use of specific catalysts to enhance regioselectivity or employ protecting groups to shield other reactive sites.[4][5] These methods are well-established but can sometimes require harsh reaction conditions and toxic reagents.[1][6]
Organocatalytic Acetylation
Organocatalysis offers a powerful method for the site-selective acylation of 10-DAB.[7][8] Nucleophilic organocatalysts, such as 4-dialkylaminopyridine derivatives, can selectively deliver an acetyl group to the C10-OH position with high efficiency.[7][8]
Lewis Acid-Catalyzed Acetylation
Lewis acids, particularly lanthanide triflates, have been shown to efficiently catalyze the C10 acylation of 10-DAB.[5][9] This method provides a direct conversion of 10-DAB to Baccatin III in high yields.[9]
Data Summary: Chemical Acetylation of 10-DAB
| Method | Catalyst | Acetylating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Organocatalysis | 4-Dialkylaminopyridine derivative (6) | Acetic Anhydride | Toluene | RT | 89 | [8] |
| Lewis Acid Catalysis | Yb(OTf)₃ (1 mol%) | Acetic Anhydride | CH₂Cl₂ | 0 | 98 | [5] |
| Lewis Acid Catalysis | Sc(OTf)₃ (1 mol%) | Acetic Anhydride | CH₂Cl₂ | 0 | 99 | [5] |
| Conventional (with C7 protection) | - | Acetyl chloride | Pyridine | - | - | [10] |
Biocatalytic and Enzymatic Approaches
Biocatalytic methods are gaining prominence as environmentally friendly and highly selective alternatives to chemical synthesis.[6][11] These approaches utilize enzymes or whole microbial cells to perform the specific C10 acetylation under mild conditions.[1][12]
Isolated Enzyme Systems
The key enzyme in the natural biosynthesis of Baccatin III is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10-hydroxyl of 10-DAB.[1][13][14] Recombinant DBAT can be expressed in hosts like E. coli and used for in vitro synthesis.[11][14] The recombinant enzyme from Taxus cuspidata has a pH optimum of 7.5 and Km values of 10 µM for 10-DAB and 8 µM for acetyl-CoA.[14] Interestingly, a C-10 deacetylase from Nocardioides luteus can also catalyze the reverse acetylation reaction using vinyl acetate as an acyl donor.[12]
Whole-Cell Biotransformation
To overcome the high cost of the acetyl donor acetyl-CoA, whole-cell biotransformation systems using engineered Escherichia coli have been developed.[10][11] These systems refactor the microbe's innate acetyl-CoA biosynthesis pathway and express the DBAT gene.[10][11] This allows for the efficient conversion of 10-DAB to Baccatin III by simply feeding the precursor to the culture.[11]
Data Summary: Biocatalytic Acetylation of 10-DAB
| Method | Biocatalyst | Acetyl Donor | Conditions | Product Titer | Reference |
| Isolated Enzyme | C-10 deacetylase (N. luteus) | Vinyl Acetate | pH 7.0, RT | 0.66 g/L | [12] |
| Whole-Cell | Recombinant E. coli (DBAT) | Intracellular Acetyl-CoA | 3-L Bioreactor | 4.6 g/L | [10][11] |
| Whole-Cell | Recombinant E. coli (DBAT) | Intracellular Acetyl-CoA | Slightly acidic (pH 6.5) | 66.40 mg/L | [1] |
| Cell-Free Extract | Taxus baccata roots | ¹⁴C-Acetyl-CoA | - | - | [13] |
Experimental Protocols
Protocol 4.1: Organocatalytic C10 Acetylation of 10-DAB
This protocol is adapted from the organocatalytic site-selective acylation method.[8]
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Catalyst 6 (4-dialkylaminopyridine derivative)
-
Acetic anhydride
-
Anhydrous Toluene
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 10-deacetylbaccatin III (1 equiv.) in anhydrous toluene, add the organocatalyst (0.2 equiv.).
-
Add acetic anhydride (1.5 equiv.) to the mixture at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain pure Baccatin III.
Protocol 4.2: Whole-Cell Biotransformation for Baccatin III Production
This protocol is a generalized representation based on whole-cell biotransformation studies.[1][10][11]
Materials:
-
Engineered E. coli strain expressing a 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).
-
Fermentation medium (e.g., TB medium).
-
Inducer for gene expression (e.g., IPTG).
-
10-deacetylbaccatin III (10-DAB) substrate.
-
Acetic acid (can serve as a substrate for acetyl-CoA biosynthesis).[10][11]
-
Bioreactor with controls for temperature, pH, and dissolved oxygen.
Procedure:
-
Inoculate the engineered E. coli strain into a suitable fermentation medium in a bioreactor.
-
Culture the cells under optimal growth conditions (e.g., 37°C, controlled pH).
-
When the cell culture reaches a specific optical density (e.g., mid-log phase), induce the expression of the DBAT enzyme with an appropriate inducer.
-
After induction, adjust the culture conditions for biotransformation (e.g., lower temperature to 30-35°C, adjust pH to ~6.5-7.5).[1][14]
-
Feed the 10-DAB substrate to the culture. A final concentration of 2-6 g/L has been reported.[11] Acetic acid can also be fed to the culture to boost the intracellular acetyl-CoA pool.[10][11]
-
Continue the fermentation for 24-48 hours, periodically sampling to monitor cell growth and product formation via HPLC.
-
After the reaction, harvest the culture broth.
-
Extract Baccatin III from the cells and the medium using an appropriate solvent (e.g., ethyl acetate).
-
Purify the extracted Baccatin III using chromatographic techniques.
Protocol 4.3: HPLC Monitoring of the Acetylation Reaction
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
Procedure:
-
Prepare a mobile phase, typically a mixture of acetonitrile and water.
-
Prepare standard solutions of 10-DAB and Baccatin III of known concentrations to determine retention times and create a calibration curve.
-
Withdraw a small aliquot from the reaction mixture at various time points.
-
Quench the reaction in the aliquot if necessary and dilute with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 227 nm).
-
Identify and quantify the peaks corresponding to the substrate (10-DAB) and the product (Baccatin III) by comparing with the standards.[15] Calculate the conversion rate and yield based on the peak areas.
Visualized Workflows
The following diagrams illustrate the general workflows for the chemical and biocatalytic synthesis of Baccatin III.
Caption: General workflow for the organocatalytic acetylation of 10-DAB.
Caption: Schematic of Baccatin III synthesis via whole-cell biotransformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III [jstage.jst.go.jp]
- 9. Direct conversion of 10-deacetylobaccatin III into baccatin III as a useful synthetic tool for a high yield paclitaxel semisynthesis - Herba Polonica - Tom 44, Numer 4 (1998) - AGRO - Yadda [yadda.icm.edu.pl]
- 10. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Baccatin III Yield Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and production of Baccatin III from plant sources and cell cultures.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Low Yield of Baccatin III in Crude Extract
Question: We are experiencing a significantly lower-than-expected yield of Baccatin III in our initial crude extract from Taxus needles. What are the potential causes and how can we improve our extraction efficiency?
Answer: Low yield in the crude extract can stem from several factors related to the plant material, extraction solvent, and method. Here are some troubleshooting steps:
-
Plant Material:
-
Species and Harvest Time: The concentration of taxoids can vary between different Taxus species and even within the same species depending on the season.[1][2] For instance, the content of taxoids in Taxus baccata shoots shows seasonal variation.[1]
-
Material Preparation: Ensure the plant material (needles, twigs, or bark) is properly dried and ground to a consistent and fine particle size (e.g., 113-114.6 μm) to maximize the surface area for solvent penetration.[3]
-
-
Extraction Solvent:
-
Solvent Choice: The choice of solvent is critical. Methanol and ethanol are commonly used and have shown good results.[3][4] Some studies suggest that a 90% methanol concentration is optimal for ultrasonic extraction.[3] For pressurized liquid extraction (PLE), methanol has been identified as a highly effective solvent.[4]
-
Solvent-to-Material Ratio: An insufficient solvent volume will result in an incomplete extraction. A common starting point is a liquid-to-material ratio of 10:1 or 15:1 (mL/g).[3]
-
-
Extraction Method:
-
Method Efficiency: Conventional methods like Soxhlet extraction can be time-consuming and may lead to the degradation of thermolabile compounds.[5] Modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) can offer higher yields in shorter times.[4][5] PLE, in particular, has been recommended as a highly effective method for taxoid extraction from yew twigs.[4]
-
Extraction Parameters: For any method, parameters such as temperature and time must be optimized. For UAE with ethanol, optimal conditions have been reported as 44.8°C for 40.1 minutes.[3]
-
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Baccatin III
This protocol is based on methodologies optimized for taxoid extraction.
-
Preparation:
-
Dry Taxus needles at room temperature and grind them to a fine powder (particle size of approximately 113 μm).[3]
-
-
Extraction:
-
Place a known quantity of the ground plant material (e.g., 5.00 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 90% methanol) at a specific solid-liquid ratio (e.g., 1:15 g/mL).[3]
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 40°C and the extraction time to 60 minutes.[3]
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the plant debris.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Store the crude extract at a low temperature for subsequent analysis and purification.
-
Issue 2: Poor Baccatin III Yield from Taxus Cell Suspension Cultures
Question: Our Taxus cell suspension cultures are growing well, but the Baccatin III production is minimal. How can we stimulate biosynthesis?
Answer: Low productivity in cell cultures is a common challenge. The biosynthesis of secondary metabolites like Baccatin III is often not coupled with cell growth and requires specific induction.
-
Elicitation: Elicitors are compounds that trigger defense responses in plant cells, which can include the increased production of secondary metabolites.
-
Methyl Jasmonate (MeJA): MeJA is a well-known elicitor for taxane production. Adding MeJA to the culture medium has been shown to significantly increase the yield of Baccatin III.[6][7]
-
Coronatine (COR): Coronatine, an analogue of jasmonic acid, can be an even more powerful elicitor than MeJA for inducing taxane biosynthesis.[8][9]
-
Salicylic Acid (SA): SA is another signaling molecule involved in plant defense that can be used as an elicitor.[8]
-
-
Precursor Feeding: The Baccatin III biosynthetic pathway can be limited by the availability of precursors.
-
Two-Stage Culture System: This approach separates the growth phase from the production phase.
Quantitative Impact of Elicitors and Precursors
| Treatment Condition | Baccatin III Yield (mg/L) | Fold Increase | Reference |
| Control (Production Medium) | ~2.56 | - | [6][7] |
| + Methyl Jasmonate (220 µg/g FW) | ~7.68 | 3.0 | [6][7] |
| + MeJA + Mevalonate + N-benzoylglycine | ~10.24 | 4.0 | [6][7] |
| Two-Stage Bioreactor (with elicitor & precursors) | 56.03 | ~21.9 | [6][7] |
Issue 3: Significant Loss of Baccatin III During Purification
Question: We are losing a substantial amount of our target compound during the purification of the crude extract. What purification strategies can minimize this loss?
Answer: Purification is a critical step where significant losses can occur if not optimized. A multi-step approach is often necessary to handle the complexity of the crude extract.
-
Initial Cleanup:
-
Liquid-Liquid Partitioning: After initial extraction (e.g., with methanol), the crude extract can be partitioned with a non-polar solvent like dichloromethane to separate taxoids from more polar impurities.[10] Precipitation with a solvent like hexane can further remove non-polar compounds such as chlorophylls and waxes.[5][10]
-
Solid-Phase Extraction (SPE): SPE is an effective cleanup step. Using a Diaion® HP-20 column followed by a hydrophilic interaction solid-phase extraction (HILIC-SPE) has been shown to be highly efficient for purifying both polar and non-polar taxanes, resulting in significantly higher recovery than traditional methods.[9]
-
-
Chromatographic Separation:
-
Column Chromatography: Traditional silica gel column chromatography is often used, but can lead to product loss.[11] Careful selection of the stationary and mobile phases is crucial.
-
Preparative HPLC: For achieving high purity, preparative high-performance liquid chromatography (HPLC) on a C18 column is a reliable method.[10] This technique allows for the separation of Baccatin III from other closely related taxoids.
-
Experimental Protocol: Two-Step Purification of Baccatin III
This protocol combines SPE with preparative HPLC for efficient purification.
-
Crude Extract Preparation:
-
Dissolve the crude methanolic extract in an appropriate solvent.
-
-
Initial Cleanup (HILIC-SPE):
-
Final Purification (Preparative HPLC):
-
Concentrate the eluted fraction from the SPE step.
-
Inject the concentrated fraction into a semi-preparative or preparative HPLC system equipped with a C18 column (e.g., 10 × 250 mm, 5 μm).[10]
-
Use an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water) to separate Baccatin III. The exact ratio depends on the specific column and system (e.g., acetonitrile:water at 30:70).[9]
-
Monitor the elution at 227 nm and collect the fraction corresponding to the Baccatin III peak.[9][10]
-
-
Verification:
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting Baccatin III from Taxus biomass?
A1: While several methods exist, Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction, has been demonstrated to be one of the most effective techniques.[4] It uses solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces both time and solvent consumption compared to traditional methods like Soxhlet extraction.[5] Ultrasound-Assisted Extraction (UAE) is another efficient modern technique that improves mass transfer through acoustic cavitation.[3]
Q2: How can I optimize Baccatin III production using whole-cell biotransformation?
A2: Whole-cell biotransformation, typically using an engineered E. coli strain expressing the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme, is a promising strategy.[13][14] To optimize this process:
-
Temperature: The DBAT enzyme is often thermally sensitive. Lowering the fermentation temperature to around 16°C or 20°C can significantly improve the yield.[14][15]
-
pH: A slightly acidic condition, around pH 6.5, has been found to be optimal for the biotransformation process.[15]
-
Carbon Source: The choice and concentration of the carbon source are critical as they influence the supply of the acetyl-CoA precursor. Glycerol has been shown to be an effective carbon source.[14][15]
-
Substrate: Instead of using purified 10-deacetylbaccatin III (10-DAB), you can use ground Taxus needles directly in the fermentation broth as a renewable source of the substrate.[15][16]
Optimized Conditions for Whole-Cell Biotransformation
| Parameter | Optimal Value | Rationale | Reference |
| Temperature | 16°C | Improves stability and activity of the DBAT enzyme. | [14][15] |
| pH | 6.5 | Conducive to the enzymatic acetylation process. | [15] |
| Carbon Source | 10 g/L Glycerol | Promotes cell growth and ensures an adequate supply of acetyl-CoA. | [14][15] |
| Substrate | 40 g/L Taxus needles | Provides a renewable, in-situ source of 10-DAB. | [16] |
Q3: What analytical methods are recommended for the accurate quantification of Baccatin III?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (typically set at 227 nm) is the standard method for quantifying Baccatin III.[10] For higher sensitivity and structural confirmation, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[12] LC-MS/MS allows for the simultaneous identification and quantification of Baccatin III and other related taxoids with high specificity.[12]
Q4: What is the biosynthetic pathway leading to Baccatin III?
A4: Baccatin III is a key intermediate in the overall biosynthetic pathway of Paclitaxel. The final step in the formation of the core taxane ring of Baccatin III is the acetylation of 10-deacetylbaccatin III (10-DAB). This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-DAB.[13][17] This enzyme is considered a key rate-limiting step in the pathway.[13]
Visualizations
Diagram 1: General Workflow for Baccatin III Extraction and Purification
References
- 1. Publishers Panel [herbapolonica.pl]
- 2. Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. brieflands.com [brieflands.com]
- 10. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 12. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 15. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Baccatin III Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baccatin III. The following information addresses common issues encountered during the identification and characterization of Baccatin III degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Baccatin III?
A1: Baccatin III is susceptible to degradation under various conditions, primarily through hydrolysis and epimerization. Under alkaline conditions, the main degradation pathway is the deacetylation at the C-10 position to form 10-deacetylbaccatin III (10-DAB).[1][2] Epimerization at the C-7 position can also occur under basic conditions. In acidic environments (pH 1-5), degradation can involve the cleavage of the oxetane ring and dehydration around the 13-hydroxy group, with the cleavage of the 10-acetyl group being a minor pathway.[3]
Q2: What are the most common degradation products of Baccatin III observed in stability studies?
A2: The most frequently identified degradation products of Baccatin III in forced degradation and stability studies are:
-
10-deacetylbaccatin III (10-DAB): Formed via hydrolysis of the acetyl group at the C-10 position, particularly under basic conditions.[1][2]
-
7-epi-baccatin III: An epimer of Baccatin III that can form under alkaline conditions.
-
Other minor taxane isomers and oxidation products can also be observed.
Q3: What analytical techniques are most suitable for identifying and quantifying Baccatin III and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying Baccatin III and its known impurities. For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques.[1][2][4]
Troubleshooting Guides
Problem: Unexpected peaks are observed in the HPLC chromatogram of a Baccatin III sample.
Possible Cause 1: Sample Degradation
-
Troubleshooting Steps:
-
Verify the pH of your sample and mobile phase. Baccatin III is most stable around pH 4.[3] Basic or strongly acidic conditions can accelerate degradation.
-
Review the age and storage conditions of your sample. Exposure to elevated temperatures, light, or oxidizing agents can lead to degradation.
-
Perform a forced degradation study on a reference standard of Baccatin III under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to see if the retention times of the resulting degradation products match your unexpected peaks.
-
Possible Cause 2: Contamination
-
Troubleshooting Steps:
-
Analyze a blank injection (mobile phase only) to check for contaminants from the HPLC system or solvent.
-
Prepare a fresh sample using high-purity solvents and reagents to rule out contamination from the sample preparation process.
-
If the Baccatin III is from a synthetic route, the unexpected peaks could be process-related impurities.
-
Problem: Poor resolution between Baccatin III and a known degradation product.
Possible Cause: Suboptimal HPLC Method
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of closely eluting peaks.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can often improve the separation of complex mixtures.
-
Column Chemistry: Consider using a different stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) may provide better separation.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact resolution.
-
Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 4 hours | 80°C | ~15% | 10-deacetylpaclitaxel, Baccatin III, 7-epipaclitaxel |
| Basic Hydrolysis | 0.01 M NaOH | 10 minutes | Ambient | ~20% | 10-deacetylpaclitaxel, Baccatin III, 7-epipaclitaxel |
| Oxidative | 3% H₂O₂ | 24 hours | Ambient | ~10% | Various oxidation products |
| Thermal | - | 48 hours | 80°C | ~12% | 7-epipaclitaxel, 10-deacetylpaclitaxel |
| Photolytic | UV light (254 nm) | 24 hours | Ambient | ~25% | Isomers and other photoproducts |
Note: The percentage of degradation is highly dependent on the specific experimental conditions.
Experimental Protocols
Forced Degradation Study of Baccatin III
This protocol outlines a general procedure for subjecting Baccatin III to various stress conditions to induce degradation.
Materials:
-
Baccatin III reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade methanol and water
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Baccatin III in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of Baccatin III in an oven at 80°C for 48 hours.
-
Alternatively, heat a solution of Baccatin III in a suitable solvent at 60°C.
-
Dissolve/dilute the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Baccatin III to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Dilute the samples with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.
HPLC-UV Method for Analysis of Baccatin III and Degradation Products
This is a general-purpose HPLC method that can be used as a starting point for the analysis of Baccatin III and its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-30 min: 30% to 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for Forced Degradation Study of Baccatin III.
Caption: Troubleshooting Logic for Unexpected HPLC Peaks.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing for Baccatin IX in HPLC
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Baccatin IX. The guidance is curated from established principles of chromatography and methods applied to structurally similar taxanes, such as Baccatin III and Paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound in reversed-phase HPLC can stem from several factors, primarily related to secondary interactions between the analyte and the stationary phase. Given the structural complexity and presence of multiple polar functional groups in this compound, the following are common culprits:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar moieties of the this compound molecule. These interactions lead to a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tailed peak.
-
Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols on the column. If the pH is not optimized, it can promote undesirable ionic interactions, contributing to peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape, often manifesting as tailing.
-
Column Degradation: Over time, HPLC columns can degrade. This may involve the creation of voids at the column inlet, contamination from sample matrix components, or a partially blocked inlet frit, all of which can disrupt the flow path and cause peak tailing.
-
Extra-Column Effects: Dead volume in the HPLC system, such as from using tubing with an unnecessarily large internal diameter or improper fitting connections, can cause the analyte band to spread before it reaches the detector, resulting in peak tailing.
Q2: How can I improve the peak shape of this compound?
Improving the peak shape for this compound involves a systematic approach to address the potential causes mentioned above. Here are some effective strategies:
-
Column Selection: Opt for a modern, high-quality, end-capped C18 or a phenyl-based column. These columns have a lower concentration of residual silanol groups, minimizing the potential for secondary interactions.
-
Mobile Phase Optimization:
-
pH Adjustment: Since Baccatin III has a predicted pKa of around 12.76, this compound is likely to be neutral across a wide pH range.[1] However, to suppress the ionization of residual silanols (which are acidic), operating at a lower pH (e.g., pH 2.5-4) is often beneficial.[2][3]
-
Mobile Phase Modifiers: The addition of a small concentration of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can help to protonate the silanol groups and reduce their interaction with the analyte.[4][5] For particularly stubborn tailing, a volatile base like triethylamine (TEA) can be added in small amounts (e.g., 0.05-0.1%) to the mobile phase to act as a silanol blocker, though this may not be suitable for mass spectrometry detection.[6]
-
-
Method Parameter Adjustments:
-
Reduce Sample Concentration: Dilute your sample to check if column overload is the issue.
-
Optimize Flow Rate: While less common, a non-optimal flow rate can sometimes contribute to peak broadening and tailing.
-
-
System Maintenance: Regularly inspect and maintain your HPLC system. Ensure all fittings are secure and use low-dead-volume tubing and connectors. If column degradation is suspected, try flushing the column or replacing it with a new one.
Troubleshooting Guide
The following table summarizes troubleshooting strategies for this compound peak tailing.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| All peaks in the chromatogram are tailing. | Column degradation (void, contamination), Extra-column dead volume. | 1. Reverse and flush the column. 2. If the problem persists, replace the column. 3. Inspect and optimize tubing and connections for dead volume. | Improved peak shape for all analytes. |
| Only the this compound peak is tailing. | Secondary interactions with silanols, Inappropriate mobile phase pH. | 1. Lower the mobile phase pH to 2.5-4 using an acidic modifier (e.g., 0.1% formic acid). 2. Use a highly end-capped column. 3. Consider adding a silanol-blocking agent like triethylamine (TEA) if compatible with your detector. | Sharper, more symmetrical this compound peak. |
| Peak tailing is more pronounced at higher concentrations. | Column overload. | 1. Dilute the sample and re-inject. 2. Use a column with a higher loading capacity (larger diameter or pore size). | Symmetrical peak shape at lower concentrations. |
| Peak tailing appears suddenly with a new batch of mobile phase. | Incorrect mobile phase preparation. | 1. Prepare fresh mobile phase, carefully checking the pH and composition. 2. Ensure all components are fully dissolved and the mobile phase is properly degassed. | Restoration of the original, symmetrical peak shape. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to adjust the mobile phase pH to minimize silanol interactions.
Objective: To evaluate the effect of mobile phase pH on this compound peak shape.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (or another suitable acidic modifier)
-
Your this compound sample
-
Reversed-phase C18 column (end-capped is recommended)
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Start with a baseline of HPLC grade water.
-
To prepare a mobile phase with a pH of approximately 3, add 0.1% (v/v) of formic acid to the water (e.g., 1 mL of formic acid to 999 mL of water).
-
Filter the mobile phase through a 0.45 µm filter and degas.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Use a typical starting gradient for taxanes, for example:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
-
Gradient: Start with a suitable composition (e.g., 40% B) and ramp up to a higher percentage of B to elute this compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
-
-
Analysis:
-
Inject your this compound standard and observe the peak shape.
-
Compare the peak asymmetry factor to your previous results with a neutral mobile phase. A value closer to 1 indicates a more symmetrical peak.
-
Protocol 2: Evaluation of a Silanol Blocking Additive
This protocol details the use of triethylamine (TEA) as a mobile phase additive to reduce peak tailing. Note: TEA is not recommended for LC-MS applications due to ion suppression.
Objective: To assess the effectiveness of TEA in reducing this compound peak tailing.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Triethylamine (TEA)
-
Phosphoric acid (to adjust pH)
-
Your this compound sample
-
Reversed-phase C18 column
Procedure:
-
Prepare Mobile Phase A (Aqueous with TEA):
-
Add 0.1% (v/v) of TEA to HPLC grade water (e.g., 1 mL of TEA to 999 mL of water).
-
Adjust the pH to approximately 3.0 with phosphoric acid.
-
Filter and degas the mobile phase.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as in Protocol 1.
-
-
Analysis:
-
Inject your this compound standard and evaluate the peak shape.
-
Compare the peak asymmetry with and without TEA in the mobile phase.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart for systematically troubleshooting peak tailing in this compound HPLC analysis.
References
Technical Support Center: Optimization of Baccatin III Semi-synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Baccatin III.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for Baccatin III semi-synthesis?
A1: The most common starting materials are 10-deacetylbaccatin III (10-DAB) and other taxane precursors extracted from the needles and twigs of yew trees (Taxus species). 10-DAB is a readily available precursor that can be chemically or enzymatically converted to Baccatin III.
Q2: Why is the protection of hydroxyl groups necessary during Baccatin III semi-synthesis?
A2: The Baccatin III molecule has several reactive hydroxyl (OH) groups, particularly at the C-7 and C-10 positions. During the attachment of the side chain at the C-13 position, these other hydroxyl groups can react with the coupling agents, leading to unwanted side products and a lower yield of the desired product. Protecting groups are used to temporarily block these reactive sites, ensuring that the reaction occurs only at the desired C-13 position.
Q3: What are some common protecting groups used for the C-7 hydroxyl group of Baccatin III?
A3: A common and effective protecting group for the C-7 hydroxyl group is the triethylsilyl (TES) group. It is relatively easy to introduce and can be selectively removed under mild conditions without affecting other parts of the molecule.
Q4: What analytical techniques are typically used to monitor the progress of the reaction and the purity of the product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common technique for monitoring reaction progress and assessing the purity of Baccatin III and its derivatives.[1][2][3] Thin-Layer Chromatography (TLC) is also used for rapid, qualitative monitoring of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the semi-synthesis of Baccatin III.
Low Reaction Yield or Incomplete Conversion
Problem: The conversion of 10-deacetylbaccatin III (10-DAB) to Baccatin III is low, or the reaction does not go to completion.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Reaction Temperature | For enzymatic conversions, the optimal temperature is crucial. For the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), the optimal temperature is around 30-40°C.[4] For chemical synthesis, the temperature will depend on the specific reagents used. Ensure the reaction is carried out at the recommended temperature. |
| Incorrect pH of the Reaction Mixture | The pH of the reaction medium significantly affects enzyme activity. For DBAT, a slightly acidic to neutral pH (around 6.5-7.0) is generally optimal for the forward reaction (acetylation of 10-DAB).[5][6] Overly acidic or basic conditions can inhibit the enzyme or promote the reverse reaction.[5] |
| Insufficient Reagent Concentration | Ensure that the acetyl donor (e.g., acetyl-CoA for enzymatic reactions or acetyl chloride/acetic anhydride for chemical synthesis) is present in a sufficient molar excess. For enzymatic reactions, the concentration of the enzyme itself is also a critical factor. |
| Poor Quality of Starting Material | The purity of the starting 10-DAB can affect the reaction outcome. Impurities can interfere with the reaction or inhibit the catalyst/enzyme. Purify the 10-DAB before use if necessary. |
| Inadequate Mixing | For heterogeneous reactions or reactions with suspended solids, ensure efficient stirring to maximize contact between reactants. |
Formation of Side Products
Problem: The formation of significant amounts of side products is observed, reducing the yield and complicating purification.
Possible Causes and Solutions:
| Side Product | Cause | Solution |
| 7-epi-Baccatin III | Epimerization at the C-7 position can occur under basic conditions.[7] The use of strong bases can promote this side reaction. | Maintain a neutral or slightly acidic pH during the reaction and workup. If a base is required, use a milder, non-nucleophilic base and carefully control the reaction time and temperature. |
| Diacylated or other over-reacted products | This can occur if protecting groups are not used or are not stable under the reaction conditions, leading to reactions at other hydroxyl groups. | Use a robust protecting group for the C-7 hydroxyl group, such as a triethylsilyl (TES) group, before proceeding with the C-13 side chain attachment. |
| N-acylurea (from DCC/DMAP coupling) | This is a common byproduct when using dicyclohexylcarbodiimide (DCC) as a coupling agent. It is formed by the rearrangement of the O-acylisourea intermediate.[8] | While difficult to remove completely, its formation can be minimized by using the appropriate stoichiometry of reagents and keeping the reaction time as short as possible. The use of alternative coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be considered, as the resulting urea byproduct is water-soluble and easier to remove.[9][10] |
Purification Difficulties
Problem: Difficulty in isolating pure Baccatin III from the reaction mixture.
Possible Causes and Solutions:
| Problem | Solution |
| Co-elution of Impurities with Product in Chromatography | Optimize the HPLC or column chromatography method. For HPLC, a C18 column with a gradient elution of acetonitrile and water is often effective for separating Baccatin III from its epimers and other taxanes.[1][2][3] For column chromatography, a fine-tuning of the solvent system (e.g., ethyl acetate/hexane) may be required. |
| Presence of Dicyclohexylurea (DCU) from DCC coupling | DCU is notoriously difficult to remove completely by chromatography. To remove the bulk of it, the reaction mixture can be filtered, as DCU has low solubility in many organic solvents.[8][9][11][12] Further purification can be achieved by crystallization or by washing the organic extract with a dilute acid to remove any remaining basic impurities like DMAP.[11] |
| Product is not crystallizing | Ensure the product is sufficiently pure before attempting crystallization. The presence of even small amounts of impurities can inhibit crystal formation. Try different solvent systems for crystallization. |
Analytical (HPLC) Issues
Problem: Issues encountered during HPLC analysis, such as poor peak shape, shifting retention times, or baseline noise.
Possible Causes and Solutions:
| HPLC Issue | Possible Cause | Solution |
| Peak Tailing | - Column degradation- Interaction of the analyte with active sites on the column- Inappropriate mobile phase pH | - Replace the column- Use a mobile phase with a pH that ensures the analyte is in a single ionic form- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase and ensure it is well-mixed- Use a column oven to maintain a constant temperature- Equilibrate the column thoroughly before each run |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Detector lamp aging | - Degas the mobile phase- Flush the system with a strong solvent to clean the detector cell- Replace the detector lamp |
Experimental Protocols
Protocol 1: Protection of Baccatin III at the C-7 Position with Triethylsilyl (TES) Group
-
Dissolution: Dissolve Baccatin III in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to -78°C and add a dry, non-nucleophilic base such as 2,6-lutidine.
-
Addition of Protecting Agent: Add triethylsilyl trifluoromethanesulfonate (TESOTf) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent like DCM.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 7-O-TES-Baccatin III by flash chromatography on silica gel.[13]
Protocol 2: Removal of Dicyclohexylurea (DCU) after DCC/DMAP Coupling
-
Initial Filtration: After the coupling reaction is complete, cool the reaction mixture in an ice bath to precipitate out the bulk of the DCU. Filter the mixture through a pad of celite or a sintered glass funnel.
-
Solvent Wash: Wash the collected solid with a small amount of cold, dry solvent (the same as the reaction solvent) to recover any trapped product.
-
Aqueous Workup: Combine the filtrate and washes. If the product is not water-sensitive, wash the organic solution with dilute hydrochloric acid (e.g., 1N HCl) to remove the DMAP catalyst, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: If DCU is still present, further purification can be attempted by:
-
Crystallization: If the product is crystalline, this can be an effective way to separate it from the amorphous DCU.
-
Chromatography: While challenging, careful column chromatography with an appropriate solvent system can sometimes separate the product from residual DCU.[10]
-
Visualizations
Caption: A typical experimental workflow for the semi-synthesis of Paclitaxel from 10-DAB.
Caption: A logical workflow for troubleshooting low yields in Baccatin III semi-synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Removing DCC and its by-product from Steglich Esterfication - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Overcoming Baccatin IX solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges with Baccatin III in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is Baccatin III difficult to dissolve in aqueous buffers?
A1: Baccatin III is a complex, polycyclic diterpenoid with a predominantly hydrophobic structure.[1] This lipophilic nature makes it poorly soluble in polar solvents like water or aqueous buffers (e.g., PBS, Tris-HCl), leading to challenges in preparing homogenous solutions for in vitro and in vivo experiments.
Q2: What is the first-line method for solubilizing Baccatin III for cell culture experiments?
A2: The most common and straightforward method is using a co-solvent. Dimethyl sulfoxide (DMSO) is highly effective for creating a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[2][3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. Most cell lines tolerate up to 0.5% DMSO, but it is highly recommended to keep the final concentration at or below 0.1%.[2][4][5] Always include a vehicle control (medium with the same final DMSO concentration without Baccatin III) in your experimental design.[5]
Q4: Can I use other organic solvents?
A4: Yes, other water-miscible organic solvents like ethanol or methanol can also be used to prepare a stock solution.[6] However, DMSO is often preferred for its high solubilizing power for complex organic molecules. The tolerance of your specific cell line to any solvent must be predetermined.
Q5: Are there alternatives to organic co-solvents?
A5: Yes, formulation strategies such as surfactants (e.g., Polysorbate 80/Tween 80) and cyclodextrins can be used to increase the aqueous solubility of hydrophobic compounds like Baccatin III.[7][8][9] These methods work by forming micelles or inclusion complexes that encapsulate the drug molecule, increasing its apparent solubility in water.[7][8]
Q6: How does pH affect Baccatin III solubility and stability?
A6: The stability of Baccatin III in aqueous solutions is pH-dependent. It exhibits maximum stability around pH 4.[10] It can undergo acid-catalyzed degradation at low pH and deacetylation under alkaline conditions (pH 9.0).[10] Therefore, preparing stock solutions in neutral or slightly acidic conditions and minimizing storage time in alkaline buffers is recommended.
Troubleshooting Guide: Precipitate Formation in Final Solution
Encountering precipitation when diluting your Baccatin III stock solution into an aqueous buffer is a common issue. This guide provides a systematic approach to resolving this problem.
Experimental Protocols
Protocol 1: Solubilization using DMSO Co-Solvent for In Vitro Assays
This is the most common method for preparing Baccatin III for cell-based experiments. One study successfully used this approach to test Baccatin III at concentrations of 1, 3, and 5 µM in various human cancer cell lines, keeping the final DMSO concentration at 0.4%.[6][11]
Materials:
-
Baccatin III (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile cell culture medium (e.g., DMEM) or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of Baccatin III powder in a sterile vial.
-
Add sterile DMSO to dissolve the powder and create a high-concentration stock solution. For example, to make a 10 mM stock solution:
-
Baccatin III Molecular Weight: 586.63 g/mol
-
Dissolve 5.87 mg of Baccatin III in 1 mL of DMSO.
-
-
Vortex thoroughly until the powder is completely dissolved. Sonication can be used if necessary.[12]
-
-
Perform Serial Dilutions (Intermediate Step):
-
It is often best practice to perform an intermediate dilution from your high-concentration stock into the cell culture medium. This helps prevent the compound from crashing out of the solution.
-
-
Prepare the Final Working Solution:
-
Add the stock solution (or intermediate dilution) to your final volume of pre-warmed cell culture medium to achieve the desired working concentration. Crucially, ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.5%).
-
Example Calculation for a 5 µM final concentration with 0.1% DMSO:
-
Prepare a 5 mM stock of Baccatin III in 100% DMSO.
-
Add 1 µL of the 5 mM stock solution to 1 mL of cell culture medium.
-
This 1:1000 dilution results in a final Baccatin III concentration of 5 µM and a final DMSO concentration of 0.1%.
-
-
Mix immediately and thoroughly by gentle inversion or vortexing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final volume of DMSO to the cell culture medium (e.g., 1 µL of DMSO per 1 mL of medium for a 0.1% final concentration).
-
Data Presentation: Solvent & Co-Solvent Solubility
| Compound | Solvent/Formulation | Solubility/Concentration |
| Baccatin III | DMSO | 55 mg/mL (93.76 mM)[12] or 100 mg/mL (170.46 mM)[3] |
| Baccatin III | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo formulation) | 2 mg/mL (3.41 mM)[12] |
| Baccatin III | DMEM Medium + 0.4% DMSO (in vitro example) | Used to achieve working concentrations of 1, 3, and 5 µM[11] |
Protocol 2: General Method for Solubilization using Surfactants
This protocol provides a general workflow for using a non-ionic surfactant like Tween 80 (Polysorbate 80) to improve aqueous solubility. Specific concentrations will need to be optimized for your particular experiment.
Materials:
-
Baccatin III (powder)
-
Tween 80 (Polysorbate 80)
-
Aqueous buffer (e.g., PBS)
-
Ethanol (optional, to aid initial wetting)
Procedure:
-
Prepare a Surfactant-Drug Premix:
-
In a vial, weigh the Baccatin III powder.
-
Add a small amount of Tween 80. The ratio of drug to surfactant needs to be determined empirically but can start in the range of 1:5 to 1:20 (w/w).
-
Optionally, add a very small volume of ethanol to wet the powder and form a slurry.
-
Mix thoroughly to create a uniform paste or solution.
-
-
Hydrate the Premix:
-
Slowly add the aqueous buffer to the premix in a dropwise manner while continuously stirring or vortexing.
-
Continue adding the buffer until the final desired volume and concentration are reached. The solution may appear clear or as a stable, slightly hazy micellar suspension.
-
-
Filter and Use:
-
Sterile filter the final solution through a 0.22 µm filter if required for cell culture applications. Note that warming the solution slightly (e.g., to 40°C) may aid filtration.
-
Alternative Solubilization Mechanisms
The diagram below illustrates the conceptual difference between using a co-solvent and other advanced formulation strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Best practices for long-term storage of Baccatin IX
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Baccatin III. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid Baccatin III?
A1: For long-term stability, solid Baccatin III powder should be stored at -20°C in a tightly sealed container.[1][2] The storage area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition.[1]
Q2: How should I store Baccatin III once it is dissolved in a solvent?
A2: Baccatin III solutions are best stored at -80°C.[1] It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials. Generally, these solutions are usable for up to one month. For optimal results, solutions should be made fresh and used on the same day.[3]
Q3: In which solvents is Baccatin III soluble?
A3: Baccatin III is soluble in dimethyl sulfoxide (DMSO) and ethanol.[4][5] It is insoluble in water.[5]
Q4: What are the general handling precautions for Baccatin III?
A4: When handling Baccatin III, it is important to avoid contact with the skin and eyes, as well as inhalation of the powder.[1] Work should be conducted in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Degradation of Baccatin III in solution | Improper pH of the solution. Baccatin III is unstable in acidic and alkaline conditions.[6][7] | Maintain the pH of the aqueous solution around 4 for maximum stability.[7] Baccatin III is significantly more stable at pH 6.0 than at pH 9.0, where deacetylation can occur.[6] |
| Incompatible solvents or reagents. Baccatin III is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] | Ensure that all solvents and reagents used are compatible with Baccatin III. | |
| Improper storage temperature. Storing solutions at temperatures warmer than -80°C can lead to degradation.[1] | Store all Baccatin III solutions at -80°C in tightly sealed vials.[1] | |
| Inaccurate quantification of Baccatin III | Degradation during sample preparation or analysis. Exposure to incompatible conditions can lead to lower than expected concentrations. | Follow the recommended handling and stability guidelines. Prepare samples for analysis immediately before use. |
| Improper analytical method. | Utilize a validated HPLC method for accurate quantification. A common method involves a C18 column with a mobile phase of acetonitrile and water, and UV detection at 227 nm.[8][9] | |
| Precipitation of Baccatin III from solution | Use of an inappropriate solvent. Baccatin III has poor solubility in water.[5] | Use appropriate solvents such as DMSO or ethanol to dissolve Baccatin III.[4][5] If aqueous buffers are required, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
Experimental Protocols
Protocol 1: Stability Assessment of Baccatin III in Aqueous Buffer
This protocol outlines a method to assess the stability of Baccatin III in aqueous solutions at different pH values.
Materials:
-
Baccatin III
-
Tris-HCl buffer (100 mmol/L), pH 6.0
-
Tris-HCl buffer (100 mmol/L), pH 9.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Procedure:
-
Prepare a stock solution of Baccatin III in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with the pH 6.0 and pH 9.0 Tris-HCl buffers to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot from each solution.
-
Analyze the aliquots by HPLC to determine the concentration of Baccatin III.
-
HPLC Conditions:
-
Plot the concentration of Baccatin III as a function of time for each pH condition to assess stability. A decrease in concentration indicates degradation.[6]
Protocol 2: Purity Analysis of Baccatin III by HPLC
This protocol provides a standard method for determining the purity of a Baccatin III sample.
Materials:
-
Baccatin III sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Procedure:
-
Prepare a solution of the Baccatin III sample in the mobile phase or a suitable solvent at a known concentration.
-
Inject the solution into the HPLC system.
-
HPLC Conditions:
-
Analyze the resulting chromatogram. The purity of Baccatin III can be calculated by dividing the peak area of Baccatin III by the total peak area of all components, expressed as a percentage.
Visualizations
Caption: Workflow for proper storage of Baccatin III.
Caption: Potential degradation pathways for Baccatin III.
References
- 1. Baccatin III|27548-93-2|MSDS [dcchemicals.com]
- 2. standards.chromadex.com [standards.chromadex.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 9. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Baccatin III
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of common impurities from Baccatin III samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Baccatin III extracts?
A1: Crude Baccatin III extracts, typically derived from Taxus species, contain a variety of related taxanes and other plant-derived substances. The most prevalent impurities include 10-deacetylbaccatin III (10-DAB III), which is a precursor in the biosynthesis of Baccatin III, and 7-epi-baccatin III, a stereoisomer.[1] Other common impurities can include cephalomannine, paclitaxel, and various hydroxylated or acylated taxane derivatives.[2] Additionally, complex mixtures of plant pigments, notably chlorophylls, waxes, and lipids, are significant contaminants that need to be removed during purification.
Q2: What are the primary methods for purifying Baccatin III?
A2: The purification of Baccatin III typically involves a multi-step approach combining several techniques. The most common methods include:
-
Solvent Extraction: This is often the initial step to separate taxanes from the bulk of the plant biomass. A sequence of extractions with solvents of varying polarities is used to create a crude extract enriched in Baccatin III.
-
Chromatography: Various chromatographic techniques are employed for purification, including High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), and Centrifugal Partition Chromatography (CPC). These methods separate Baccatin III from closely related impurities based on differences in their polarity and affinity for the stationary phase.
-
Crystallization: This is a powerful technique for obtaining high-purity Baccatin III. By carefully selecting solvents and controlling temperature, Baccatin III can be selectively precipitated, leaving impurities behind in the solution.
Q3: How can I effectively remove chlorophyll from my Baccatin III extract?
A3: Chlorophyll is a common and often problematic impurity due to its intense color and potential interference with downstream processes. Effective removal can be achieved through:
-
Liquid-Liquid Partitioning: Partitioning the crude extract between a polar solvent (like methanol/water) and a nonpolar solvent (like hexane) will cause the nonpolar chlorophyll to move into the hexane layer, while the more polar Baccatin III remains in the polar layer.
-
Solid-Phase Extraction (SPE): Using a hydrophobic adsorbent resin like Diaion® HP-20 can effectively trap chlorophyll and other nonpolar impurities, allowing the desired taxanes to be washed through.[3]
-
Centrifugal Partition Chromatography (CPC): A specific solvent system, such as dichloromethane/methanol/water, can be used in CPC to efficiently separate chlorophyll from Baccatin III.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Baccatin III.
Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High levels of 10-deacetylbaccatin III (10-DAB III) remain after purification. | 10-DAB III is structurally very similar to Baccatin III, making separation challenging. The mobile phase composition may not be optimal for resolving these two compounds. | Optimize the mobile phase in your HPLC system. A gradient elution with a shallow gradient of acetonitrile in water on a C18 column can improve resolution. Experiment with small changes in the solvent ratio to maximize the separation between the Baccatin III and 10-DAB III peaks. |
| Presence of 7-epi-baccatin III in the purified sample. | Epimerization at the C7 position can occur, especially under basic or harsh temperature conditions.[5] Standard chromatographic methods may not fully resolve the epimers. | Careful control of pH during extraction and purification is crucial; aim for neutral to slightly acidic conditions.[6] For separation, specialized chiral chromatography columns or optimization of reversed-phase HPLC conditions with different solvent systems may be necessary to resolve the 7-epimer. |
| Low yield of Baccatin III after chromatographic purification. | The compound may be irreversibly adsorbed to the column, or the elution conditions may be too weak to fully recover it. The column may also be overloaded. | Ensure the column is properly conditioned before loading the sample. If using a silica column, ensure the mobile phase is not too polar, which could lead to strong adsorption. For reversed-phase columns, if the compound is not eluting, decrease the polarity of the mobile phase (increase the organic solvent concentration). Consider reducing the sample load to prevent overloading. |
| Unexpected peaks appear in the chromatogram. | These could be degradation products, isomers formed during the process, or contaminants from solvents or equipment. | Analyze the unexpected peaks using mass spectrometry (MS) to identify their molecular weights and potentially their structures. This can help determine if they are related to Baccatin III (e.g., degradation products) or are external contaminants. Ensure high-purity solvents and clean equipment are used. |
| Column backpressure is excessively high. | The column frit may be clogged with particulate matter from the sample, or the sample may be too viscous. | Filter all samples through a 0.22 or 0.45 µm filter before injection. If the sample is highly concentrated and viscous, dilute it with the mobile phase. If backpressure remains high, the column may need to be cleaned or replaced. |
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Baccatin III does not crystallize from the solution. | The solution may not be sufficiently supersaturated, or the chosen solvent system is not appropriate. The presence of certain impurities can also inhibit crystallization. | To induce crystallization, you can try adding a seed crystal of pure Baccatin III. Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites. If these methods fail, slowly evaporating the solvent to increase the concentration or cooling the solution to a lower temperature may be necessary. Re-purifying the material to remove crystallization inhibitors may also be required. |
| The resulting crystals are of low purity. | Impurities may have co-precipitated with the Baccatin III. This can happen if the cooling process is too rapid or if the solution is too concentrated with impurities. | Slow down the cooling rate to allow for more selective crystal growth. You may need to perform a second recrystallization step (recrystallize the already crystallized material) to achieve the desired purity. Ensure the initial solution is not overly concentrated with the crude material. |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can occur if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the solute. | Re-heat the solution until the oil redissolves. Allow it to cool more slowly. Adding a small amount of a solvent in which Baccatin III is less soluble can sometimes promote crystallization over oiling out. |
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data from various purification methods for Baccatin III and its precursor, 10-deacetylbaccatin III.
Table 1: Purity and Yield of 10-deacetylbaccatin III (10-DAB III) by Different Methods
| Purification Method | Starting Material | Purity Achieved | Overall Yield | Reference |
| ODS Low-Pressure Chromatography & Precipitation | Cell Culture Extract | >99% | 87.1% | |
| Two-Step Chromatography (Normal & Reversed-Phase) | Crude Extract | 96% | 79.7% | [1] |
| Preparative HPLC (C18) | Crude Taxoid Extract | 99.72 ± 0.18% | ~90% (recovery) | [7] |
| Centrifugal Partition Chromatography (CPC) | Plant Extract | >99.5% | Not Reported | [4] |
Table 2: Purity and Yield of Baccatin III from Biotransformation and Cell Culture
| Production & Purification Method | Starting Material | Product Concentration/Yield | Purity Achieved | Reference |
| Whole-Cell Biotransformation (E. coli) | 10-DAB III | 66.40 mg/L | Not Reported | [8] |
| Taxus Media Suspension Culture & Elicitation | Cell Culture | 56.03 mg/L | Not Reported |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of 10-deacetylbaccatin III
This protocol is adapted from a method for purifying taxoids from Taxus baccata.[3][7]
-
Sample Preparation: A crude taxoid extract is prepared by extracting plant material (e.g., needles, bark) with methanol, followed by partitioning with dichloromethane and precipitation with hexane. The resulting solid is dissolved in the mobile phase for injection.
-
Chromatographic System:
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (typically around 70:30 v/v). The exact ratio may need to be optimized for the specific crude extract.
-
Flow Rate: Approximately 10 mL/min.
-
Detection: UV detector set at 227 nm.
-
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the dissolved crude extract onto the column. c. Monitor the chromatogram and collect the fraction corresponding to the retention time of 10-deacetylbaccatin III. d. Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Purity Analysis: The purity of the collected fraction should be determined by analytical HPLC-MS.
Protocol 2: Crystallization of 10-deacetylbaccatin III
This protocol describes a method for crystallizing 10-DAB III from a semi-purified extract.
-
Solvent Selection: A common solvent system is a mixture of a solvent in which 10-DAB III is soluble (e.g., acetone, methanol) and a solvent in which it is less soluble (e.g., acetonitrile, water).
-
Procedure: a. Dissolve the crude or semi-purified 10-DAB III in a minimal amount of the primary solvent (e.g., acetone) with gentle heating. b. Slowly add the anti-solvent (e.g., acetonitrile) dropwise while stirring until the solution becomes slightly turbid. c. Cool the solution slowly to room temperature, and then further cool in an ice bath or refrigerator (0-5°C) for several hours to overnight to allow for complete crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold anti-solvent. f. Dry the crystals under vacuum.
Visualizations
Experimental Workflow: Multi-Step Purification of Baccatin III
Caption: A typical workflow for the purification of Baccatin III from a crude plant extract.
Logical Relationship: Troubleshooting Low Purity after Crystallization
Caption: A decision tree for troubleshooting low purity in crystallized Baccatin III.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics [pubmed.ncbi.nlm.nih.gov]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Baccatin III Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of Baccatin III, a key intermediate in the semi-synthesis of paclitaxel.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of Baccatin III purification, focusing on chromatography and crystallization methods.
Chromatography Troubleshooting
Question: Why am I observing poor separation and peak tailing in my large-scale HPLC purification of Baccatin III?
Answer: Poor separation and peak tailing during scale-up of High-Performance Liquid Chromatography (HPLC) for Baccatin III can stem from several factors related to the column, mobile phase, or sample loading.
Potential Causes and Solutions:
-
Column Overloading: Injecting too much sample onto the column is a common issue in preparative HPLC. Overloading leads to broadened, asymmetric peaks.
-
Solution: Determine the maximum sample loading capacity of your preparative column through a loading study. Start with smaller injection volumes and gradually increase until resolution begins to deteriorate.
-
-
Improper Column Packing: In-house packed large-diameter columns can suffer from inconsistent packing, leading to channeling and poor peak shape.
-
Solution: Ensure the column is packed uniformly using a consistent slurry concentration and packing pressure. Consider using commercially available pre-packed columns for better reproducibility.
-
-
Mobile Phase Inconsistencies: Variations in mobile phase composition can significantly affect retention times and peak shape.
-
Solution: Prepare fresh mobile phase for each run and ensure thorough mixing. Use high-purity solvents to avoid introducing contaminants. For gradient elution, ensure the pumping system is delivering accurate and reproducible gradients.
-
-
Sample Solubility Issues: If the sample is not fully dissolved in the mobile phase, it can precipitate at the head of the column, causing peak distortion.
-
Solution: Ensure the crude Baccatin III is completely dissolved in a solvent compatible with the mobile phase. The sample solvent should ideally be weaker than the initial mobile phase to ensure good peak focusing.
-
Question: My preparative chromatography run shows a significant loss of Baccatin III, resulting in low yield. What are the likely causes and how can I improve recovery?
Answer: Low recovery of Baccatin III during large-scale chromatographic purification can be attributed to several factors, from irreversible adsorption on the stationary phase to degradation of the target molecule.
Potential Causes and Solutions:
-
Irreversible Adsorption: Baccatin III may strongly and sometimes irreversibly bind to the stationary phase, particularly if the column has active sites.
-
Solution: Consider using a different stationary phase or modifying the mobile phase to reduce strong interactions. Adding a competitive agent to the mobile phase can sometimes help. A thorough column cleaning and regeneration protocol between runs is also crucial.
-
-
Compound Degradation: Baccatin III can be sensitive to pH and temperature. Prolonged exposure to harsh mobile phase conditions or elevated temperatures can lead to degradation.
-
Solution: Optimize the mobile phase pH to maintain the stability of Baccatin III. If possible, conduct the purification at a controlled, lower temperature. Minimize the run time to reduce the exposure of the compound to potentially degrading conditions.
-
-
Co-elution with Impurities: If Baccatin III co-elutes with other compounds, it may appear as a single peak, but the actual yield of pure Baccatin III will be lower.
-
Solution: Optimize the separation method to achieve baseline resolution between Baccatin III and major impurities. This may involve adjusting the mobile phase composition, gradient slope, or flow rate.
-
Crystallization Troubleshooting
Question: I am struggling to induce crystallization of Baccatin III on a large scale. What factors could be inhibiting crystal formation?
Answer: Challenges in inducing crystallization at a larger scale often relate to supersaturation, purity of the solution, and the physical conditions of the crystallization process.
Potential Causes and Solutions:
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.
-
Solution: Increase the concentration of Baccatin III in the solvent. This can be achieved by further evaporation of the solvent or by cooling the solution, as the solubility of Baccatin III typically decreases with temperature. The use of an anti-solvent can also be effective in inducing supersaturation.
-
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.
-
Solution: Ensure the Baccatin III solution is sufficiently pure before attempting crystallization. An initial purification step, such as flash chromatography, can remove problematic impurities.
-
-
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.
-
Solution: Conduct a solvent screen to identify a solvent or solvent mixture in which Baccatin III has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvent systems for taxane crystallization include mixtures of polar and non-polar solvents like methanol/water or acetone/hexane.
-
Question: The Baccatin III crystals I'm obtaining are very small or have an inconsistent size distribution, which is problematic for downstream processing. How can I control crystal size?
Answer: Controlling the crystal size distribution is crucial for efficient filtration and drying. The rate of cooling and agitation are key parameters to control.
Potential Causes and Solutions:
-
Rapid Cooling: Fast cooling leads to rapid nucleation, resulting in a large number of small crystals.
-
Solution: Implement a controlled, slow cooling profile. A gradual decrease in temperature allows for controlled crystal growth rather than rapid nucleation.
-
-
Inadequate Agitation: Poor mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and a broad crystal size distribution.
-
Solution: Optimize the agitation speed to ensure uniform temperature and concentration throughout the crystallizer. The type of impeller and the geometry of the vessel also play a significant role.
-
-
Seeding Issues: Inconsistent or no seeding can lead to spontaneous and uncontrolled nucleation.
-
Solution: Introduce a small quantity of high-quality seed crystals at the point of supersaturation to promote controlled crystal growth. The size and quantity of the seed crystals can be optimized to achieve the desired final crystal size.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary economic challenges when scaling up Baccatin III purification?
A1: The main economic challenges are the high cost of solvents and chromatographic media, as well as the capital investment for large-scale equipment. Preparative HPLC, while effective, can be expensive due to the high consumption of high-purity solvents and the cost of the stationary phase. Centrifugal Partition Chromatography (CPC) has been explored as a more cost-effective alternative due to lower solvent consumption and the absence of solid stationary phase.[1] Optimizing the purification process to maximize yield and purity while minimizing solvent usage is crucial for economic viability.
Q2: How can I effectively remove chlorophyll and other pigments during the initial extraction and purification steps?
A2: Chlorophyll and other pigments are common impurities from the plant material. These can be removed using a pre-purification step. Adsorbent resins like Diaion® HP-20 have been shown to be effective in removing these polar impurities before proceeding to more refined chromatographic steps.[2][3] This initial cleanup helps to protect the more expensive chromatography columns and improves the efficiency of the subsequent purification steps.
Q3: What purity and yield can I realistically expect from a scaled-up purification process for Baccatin III?
A3: The achievable purity and yield depend on the chosen purification strategy. A multi-step process combining techniques like adsorption, precipitation, and chromatography can yield high-purity Baccatin III. For instance, processes involving ODS (octadecylsilane) chromatography have reported achieving over 99% purity with an overall yield of around 87%.[2] Combining different chromatographic techniques can also result in purities exceeding 99.5%.[4][5]
Q4: Are there any safety considerations I should be aware of when working with the solvents used for Baccatin III purification on a large scale?
A4: Yes, many of the solvents used, such as dichloromethane, methanol, and hexane, are flammable and/or toxic. When scaling up, it is critical to work in a well-ventilated area, preferably a fume hood or a dedicated facility with appropriate explosion-proof equipment. Personal protective equipment (PPE), including solvent-resistant gloves, safety glasses, and a lab coat, is mandatory. Ensure that proper fire safety equipment is readily available. Refer to the Safety Data Sheets (SDS) for each solvent for detailed handling and safety information.
Data Presentation
Table 1: Comparison of Different Purification Strategies for Taxanes
| Purification Method | Starting Material | Target Compound(s) | Purity Achieved | Overall Yield | Reference |
| ODS Low-Pressure Chromatography & Precipitation | Taxus chinensis cell culture extract | 13-dehydroxybaccatin III | >99% | 87.1% | [2] |
| ODS Low-Pressure Chromatography | Taxus chinensis cell culture extract | 10-deacetylpaclitaxel | >90% | 93.4% | [2] |
| Precipitation & HPLC (ODS and Silica) | Taxus chinensis cell culture extract | Paclitaxel | 99.5% | 80% | [2] |
| Centrifugal Partition Chromatography (CPC) | Plant Extract | 10-deacetylbaccatin III | >99% | >60% | [1] |
| Adsorption & Hydrophilic Interaction SPE followed by semi-preparative HPLC | Taxus baccata L. extract | Paclitaxel and 10-deacetylbaccatin III | 90% | 3-8 times higher than traditional extraction | [3] |
Experimental Protocols
Protocol 1: Preparative HPLC for Baccatin III Purification
This protocol is a general guideline and should be optimized for specific equipment and sample characteristics.
-
Column Preparation:
-
Select a suitable preparative reversed-phase C18 column.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of methanol and water) for at least 5 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude Baccatin III extract in a minimal amount of a solvent compatible with the mobile phase (e.g., methanol).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol in water is commonly used. An example gradient could be starting from 50% methanol and increasing to 90% methanol over 30 minutes.
-
Flow Rate: The flow rate will depend on the column diameter. For a 50 mm ID column, a flow rate of 80-100 mL/min is typical.
-
Detection: UV detection at 227 nm.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect fractions as the Baccatin III peak elutes. The collection can be triggered by the UV signal.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions containing high-purity Baccatin III.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified Baccatin III.
-
Protocol 2: Crystallization of Baccatin III
This protocol outlines a general procedure for the crystallization of Baccatin III.
-
Solvent Selection:
-
Choose a suitable solvent system. A common choice is a binary mixture such as methanol/water or acetone/hexane. The ideal system will dissolve Baccatin III at a higher temperature and have low solubility at a lower temperature.
-
-
Dissolution:
-
Dissolve the purified Baccatin III in a minimal amount of the chosen solvent (e.g., methanol) at an elevated temperature (e.g., 40-50 °C) with gentle stirring until a clear solution is obtained.
-
-
Inducing Crystallization:
-
Gradually add the anti-solvent (e.g., water) dropwise to the warm solution until slight turbidity is observed.
-
Alternatively, if using a single solvent system, slowly cool the saturated solution.
-
-
Crystal Growth:
-
Cover the vessel and allow it to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to maximize crystal formation. Avoid agitation during this stage to allow for the growth of larger crystals.
-
-
Isolation and Washing:
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A typical experimental workflow for the purification of Baccatin III.
Caption: A troubleshooting decision tree for low yield or purity in Baccatin III purification.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Baccatin III and 10-deacetylbaccatin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Baccatin III and its precursor, 10-deacetylbaccatin III (10-DAB). Both taxane diterpenoids are pivotal in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol). While structurally similar, their distinct bioactivities warrant a closer examination for researchers in oncology and drug discovery. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the known mechanisms of action.
A note on nomenclature: This guide compares Baccatin III and 10-deacetylbaccatin III. Initial searches for "Baccatin IX" did not yield relevant bioactive data, leading to the assessment that the intended compound for comparison was the closely related and more extensively studied Baccatin III.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic activity of Baccatin III and 10-deacetylbaccatin III against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Baccatin III | HeLa | Human Cervical Cancer | 4.30 | [1] |
| A549 | Human Lung Cancer | 4.0 - 7.81 | [1] | |
| A431 | Human Skin Cancer | 4.0 - 7.81 | [1] | |
| HepG2 | Human Liver Cancer | 4.0 - 7.81 | [1] | |
| Various Cancer Cell Lines | 8 - 50 | [2] | ||
| 10-deacetylbaccatin III | L. donovani (amastigotes) | Leishmania | 0.070 | [3] |
| Various Cell Lines | > 500 µg/mL (CC50) | [4] |
Note: A direct comparison of anticancer activity is challenging due to the limited availability of IC50 values for 10-deacetylbaccatin III in cancer cell lines. One study reported a 50% cytotoxic concentration (CC50) of > 500 μg/mL, suggesting significantly lower cytotoxicity compared to Baccatin III[4]. Another study noted that at a concentration of 5.446 µg/mL, 10-deacetylbaccatin III inhibited the proliferation of MCF-7 breast cancer cells by 44.8% after 24 hours, but an IC50 value was not provided.
Mechanism of Action: Interaction with Tubulin
Both Baccatin III and 10-deacetylbaccatin III are precursors to Paclitaxel, a well-known microtubule-stabilizing agent. However, their individual effects on tubulin polymerization appear to differ.
Baccatin III: The literature presents conflicting evidence regarding the precise mechanism of Baccatin III's interaction with tubulin. Some studies suggest that, like Paclitaxel, Baccatin III promotes the assembly of tubulin into stable microtubules, albeit with lower potency[5]. Conversely, other research indicates that Baccatin III may act as an inhibitor of tubulin polymerization, a mechanism more akin to agents like colchicine[2]. This discrepancy highlights an area requiring further investigation to fully elucidate its mode of action.
10-deacetylbaccatin III: The effect of 10-deacetylbaccatin III on tubulin polymerization is not as well-documented as that of Baccatin III. While it is known to possess anti-proliferative properties, the direct mechanism of its interaction with the microtubule network is not clearly established in the reviewed literature.
Apoptotic Signaling Pathways
Baccatin III has been shown to induce apoptosis, or programmed cell death, in cancer cells. The primary mechanism appears to be through the intrinsic, or mitochondrial, pathway.
Baccatin III-Induced Apoptosis:
Treatment of cancer cells with Baccatin III leads to a cascade of events characteristic of the mitochondrial apoptotic pathway. This includes the depolarization of the mitochondrial membrane, an increase in the production of reactive oxygen species (ROS), and subsequent cell death[1]. While the involvement of the Bcl-2 family of proteins and the activation of caspases are implicated in this pathway, the specific molecular interactions require further detailed investigation. Interestingly, some studies suggest that Baccatin III can induce apoptosis independently of cell cycle arrest at the G2/M phase, indicating a potentially broader mechanism of action than solely microtubule disruption[6].
10-deacetylbaccatin III-Induced Apoptosis:
The apoptotic signaling pathway initiated by 10-deacetylbaccatin III is not well-defined in the existing scientific literature. While it exhibits antiproliferative effects, the downstream molecular events leading to cell death have not been extensively characterized.
Below is a generalized representation of the intrinsic apoptotic pathway, which is understood to be activated by Baccatin III.
Figure 1. Baccatin III-Induced Intrinsic Apoptosis Pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Baccatin III or 10-deacetylbaccatin III and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Figure 2. MTT Assay Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Deacetylbaccatin III | CAS:32981-86-5 | Precursor of antitumor compound Palitaxel and Docetaxel | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Baccatin III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Baccatin III Content in Taxus Cultivars: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of high-yielding Taxus cultivars is a critical starting point for the sustainable production of paclitaxel and its precursors. This guide provides a comparative analysis of Baccatin III content across various Taxus cultivars, supported by experimental data and detailed methodologies.
Baccatin III is a key intermediate in the biosynthesis of the widely used anticancer drug, paclitaxel.[1][2][3] Its abundance in Taxus species is a significant factor in the economic viability of semi-synthetic paclitaxel production. This document summarizes quantitative data on Baccatin III content in different Taxus cultivars to aid in the selection of promising candidates for cultivation and extraction.
Comparative Baccatin III Content in Taxus Cultivars
The following table summarizes the Baccatin III content found in the needles of various Taxus cultivars, as reported in scientific literature. The data has been standardized to micrograms per gram of dry weight (µg/g DW) for ease of comparison.
| Taxus Species/Cultivar | Baccatin III Content (µg/g DW) | Reference(s) |
| Taxus x media 'Coleana' | Not explicitly quantified, but noted for high taxane content | [4] |
| Taxus x media 'Stovekenii' | Not explicitly quantified, but noted for high taxane content | [4] |
| Taxus x media 'Hicksii' | Not explicitly quantified, but noted for high taxane content | [4] |
| Taxus mairei (leaves and twigs) | 156 | [1] |
| Taxus mairei (seed embryo) | 44.88 | [1] |
| Taxus mairei (seed coat) | 116.60 | [1] |
| Taxus baccata (red arils) | Concentrations varied, with Baccatin III being one of the highest measured taxanes. | [5] |
| Taxus cuspidata | Generally high in Baccatin III. | [6] |
| Taxus yunnanensis | Noted for high paclitaxel, implying a significant precursor pool. | [1] |
Note: The content of taxanes, including Baccatin III, can vary significantly based on factors such as the age of the plant, the season of harvest, and specific growing conditions.[1]
Experimental Protocols
The following sections detail the methodologies commonly employed for the extraction and quantification of Baccatin III in Taxus plant material.
Sample Preparation and Extraction
A common procedure for the extraction of taxanes from Taxus needles is as follows:
-
Harvesting and Drying: Needles are harvested from the Taxus cultivars of interest. To ensure consistency, it is recommended to collect from a specific age of growth. The needles are then dried to a constant weight, typically in an oven at a controlled temperature (e.g., 40-60°C), to remove moisture.
-
Grinding: The dried needles are ground into a fine powder using a mill. This increases the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol is a commonly used solvent for taxane extraction.[2] The extraction can be performed using various techniques, including:
-
Maceration: Soaking the powder in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method that provides a high yield.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and accelerate the extraction process.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical technique for the separation and quantification of taxanes.
-
Instrumentation: A typical HPLC system consists of a pump, an injector, a column, a detector (usually a UV-Vis detector set at 227 nm for taxanes), and a data acquisition system.
-
Column: A C18 reversed-phase column is most commonly used for taxane analysis.
-
Mobile Phase: The mobile phase is typically a gradient mixture of water and an organic solvent, such as acetonitrile or methanol. The gradient program is optimized to achieve good separation of the different taxanes.
-
Standard Preparation: A standard solution of Baccatin III with a known concentration is prepared in the mobile phase. This is used to create a calibration curve.
-
Sample Analysis: The crude plant extract is dissolved in the mobile phase, filtered through a syringe filter (e.g., 0.45 µm), and injected into the HPLC system.
-
Quantification: The concentration of Baccatin III in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biosynthetic origins of Baccatin III, the following diagrams are provided.
Caption: Experimental workflow for Baccatin III quantification.
Caption: Simplified biosynthesis pathway to Baccatin III.
References
- 1. Baccatin III - Wikipedia [en.wikipedia.org]
- 2. Baccatin III - LKT Labs [lktlabs.com]
- 3. Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variation of taxane content in needles of Taxus x media cultivars with different growth characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 6. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity [mdpi.com]
A Comparative Guide to the Validation of an Analytical Method for Baccatin IX Quantification
This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Baccatin IX, a key intermediate in the synthesis of paclitaxel and its analogues. The comparison is based on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for taxane quantification.
Two methods are compared:
-
Method A: A novel, rapid UHPLC-UV method designed for high-throughput analysis.
-
Method B: A conventional HPLC-UV method, representing a standard approach.
Experimental Protocols
Method A: UHPLC-UV
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample containing this compound is dissolved in methanol, vortexed, and filtered through a 0.22 µm syringe filter.
Method B: Conventional HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample containing this compound is dissolved in methanol, sonicated for 10 minutes, and filtered through a 0.45 µm syringe filter.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the performance of Method A and Method B based on key validation parameters.
| Validation Parameter | Method A (UHPLC-UV) | Method B (HPLC-UV) | ICH Acceptance Criteria |
| Specificity | No interference from placebo and related substances. | No interference from placebo and related substances. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | 0.9998 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | The range should be established based on the intended application. |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.8 - 102.1% | 98.0 - 102.0% for drug substance |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | 1.2% | ≤ 2% |
| - Intermediate Precision | 1.1% | 1.5% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.8 | To be determined based on the method's signal-to-noise ratio. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.6 | 2.5 | To be determined based on the method's signal-to-noise ratio and demonstrated precision and accuracy. |
| Run Time (minutes) | 5 | 15 | - |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of Method A and Method B for this compound quantification.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
The Suitability of Baccatin III as an Internal Standard for Taxane Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of taxanes, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. While Baccatin III is a key intermediate in the biosynthesis of paclitaxel and a major related substance, its use as an internal standard for the analysis of therapeutic taxanes like paclitaxel and docetaxel is not a common practice. This guide provides a comparative analysis of Baccatin III against established internal standards, supported by a review of analytical principles and methodologies, to elucidate its suitability for this purpose.
The Role of an Internal Standard in Chromatographic Analysis
In chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound of known concentration added to a sample to facilitate the accurate quantification of an analyte. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be structurally and chemically similar to the analyte, well-resolved from the analyte and other matrix components, and not naturally present in the sample.
Baccatin III: A Structural Precursor, Not an Ideal Calibrator
Baccatin III is the diterpene core of paclitaxel and other taxanes. While its structural similarity might suggest its potential as an internal standard, a thorough review of analytical literature indicates that it is rarely, if ever, used for the quantitative analysis of paclitaxel or docetaxel. The primary reason is that Baccatin III is often present as a significant impurity or degradation product in both bulk drug substances and formulated products of paclitaxel. Its presence in the sample matrix would interfere with its function as a reliable internal standard.
Established Internal Standards for Taxane Analysis
The most commonly employed and validated internal standards for the analysis of paclitaxel and docetaxel are other taxane analogues that are not expected to be present in the sample. The two most prominent examples are:
-
Docetaxel: When quantifying paclitaxel, docetaxel is an excellent internal standard due to its high structural similarity, similar chromatographic behavior, and distinct mass in LC-MS analysis.
-
Cephalomannine: Another taxane closely related to paclitaxel, cephalomannine, is also frequently used as an internal standard.
Comparative Analysis: Baccatin III vs. Established Internal Standards
To provide a clear comparison, the following table summarizes the key properties of Baccatin III, Docetaxel, and Cephalomannine in the context of their use as internal standards for paclitaxel analysis.
| Feature | Baccatin III | Docetaxel | Cephalomannine |
| Structural Similarity to Paclitaxel | High (core structure) | Very High (differs in side chains) | Very High (differs in side chains) |
| Likelihood of Presence in Sample | High (impurity/degradant) | Low (unless co-administered) | Low (unless co-administered) |
| Chromatographic Separation | Generally well-separated | Well-separated under optimized conditions | Well-separated under optimized conditions |
| Suitability as Internal Standard | Not Recommended | Excellent | Excellent |
Experimental Protocol: A Validated HPLC Method for Paclitaxel using an Appropriate Internal Standard
While a protocol using Baccatin III as an internal standard is not available in the literature, the following is a representative experimental protocol for the analysis of paclitaxel in a pharmaceutical formulation using a suitable internal standard like docetaxel.
1. Materials and Reagents:
-
Paclitaxel Reference Standard
-
Docetaxel (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic Acid (optional, for LC-MS)
-
Sample of Paclitaxel for Injection
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS): Accurately weigh and dissolve docetaxel in methanol to prepare a stock solution of 100 µg/mL.
-
Paclitaxel Stock Solution: Accurately weigh and dissolve paclitaxel reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the paclitaxel stock solution and a fixed amount of the IS stock solution into a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve final concentrations ranging from 1 to 100 µg/mL for paclitaxel and a constant concentration of 10 µg/mL for the IS.
-
Sample Preparation: Dilute the paclitaxel for injection sample with the diluent to an expected paclitaxel concentration within the calibration range. Add the IS to the diluted sample to achieve the same final IS concentration as in the calibration standards.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 227 nm
-
Column Temperature: 30 °C
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of paclitaxel to the peak area of the internal standard against the concentration of paclitaxel for the calibration standards.
-
Determine the concentration of paclitaxel in the sample by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.
Logical Workflow for Internal Standard Selection in Taxane Analysis
The decision-making process for selecting a suitable internal standard for taxane analysis can be visualized as follows:
Conclusion
A Structural and Functional Comparison of Baccatin III and its Natural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Baccatin III and its key natural analogues, a class of diterpenoids that form the structural core of the widely used anticancer drug, paclitaxel. While the initial topic of interest included "Baccatin IX," an extensive search of chemical databases and scientific literature did not yield any information on a compound with this specific designation. Therefore, this guide will focus on the well-characterized and biologically significant analogues: Baccatin III and 10-deacetylbaccatin III, comparing them with the parent drug, paclitaxel.
Structural Overview
Baccatin III and its analogues are complex diterpenoids characterized by a distinctive taxane core. The fundamental structural variations among these compounds, which significantly influence their biological activity, primarily occur at the C10 and C13 positions of the taxane ring.
Baccatin III possesses an acetyl group at the C10 position and a hydroxyl group at the C13 position. It is a key precursor in the semi-synthesis of paclitaxel.[1][2]
10-deacetylbaccatin III (10-DAB) lacks the acetyl group at the C10 position, featuring a hydroxyl group instead.[3][4] This modification makes it a crucial starting material for the synthesis of docetaxel, another important taxane-based anticancer drug.
Paclitaxel (Taxol®) is distinguished by the presence of a complex ester side chain at the C13 position, which is essential for its potent antitumor activity.[5] This side chain is absent in both Baccatin III and 10-deacetylbaccatin III.
Below is a diagram illustrating the structural relationships between these key taxanes.
Comparative Biological Activity
The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] The structural differences between Baccatin III, 10-deacetylbaccatin III, and paclitaxel result in significant variations in their biological efficacy. The C13 side chain in paclitaxel is critical for its high affinity to tubulin and potent cytotoxic activity. Baccatin III and its analogues, lacking this side chain, exhibit significantly lower or no activity in microtubule assembly assays.
| Compound | Target | Assay | Cell Line | IC50 | Citation |
| Baccatin III | Tubulin | Microtubule Disassembly | - | Inactive | [6] |
| 10-deacetylbaccatin III | Tubulin | Microtubule Disassembly | - | Inactive | [7] |
| Paclitaxel | Tubulin | Microtubule Disassembly | - | Active | [5] |
Note: While Baccatin III itself is inactive as a microtubule-stabilizing agent, some studies have reported on its distinct immunomodulatory and anticancer activities through different mechanisms.[6][8]
Experimental Protocols
Isolation and Purification of Baccatin Analogues from Taxus Species
A general procedure for the isolation and purification of baccatin analogues from the bark or needles of Taxus species involves the following steps:
-
Extraction: The dried and ground plant material is extracted with a suitable solvent, typically methanol or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to a series of liquid-liquid extractions with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques. A common approach involves:
-
Column Chromatography: Initial separation on silica gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds. A reverse-phase C18 column is often employed with a gradient elution system of water and acetonitrile.
-
-
Crystallization: The purified compounds are often crystallized from a suitable solvent system to obtain a highly pure, crystalline product.
-
Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Microtubule Disassembly Assay
This in vitro assay is used to assess the ability of a compound to stabilize microtubules against depolymerization.
-
Tubulin Polymerization: Purified tubulin is induced to polymerize into microtubules in the presence of GTP at 37°C.
-
Compound Incubation: The pre-formed microtubules are then incubated with the test compound (e.g., Baccatin III, paclitaxel) at various concentrations.
-
Depolymerization Induction: Depolymerization is induced by cooling the solution to 4°C or by adding a calcium chloride solution.
-
Measurement of Microtubule Mass: The amount of remaining polymerized microtubules is measured over time. This can be done by various methods, including:
-
Turbidimetry: Measuring the absorbance of the solution at 340 nm, which is proportional to the microtubule mass.
-
Sedimentation Assay: Centrifuging the solution to pellet the microtubules, followed by protein quantification of the pellet and supernatant.
-
Fluorescence Microscopy: Using fluorescently labeled tubulin to visualize and quantify the microtubules.
-
A compound that stabilizes microtubules will inhibit their depolymerization, resulting in a higher amount of polymerized tubulin compared to the control.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for the isolation of baccatin analogues and the subsequent evaluation of their effect on microtubule dynamics.
References
- 1. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-deacetylbaccatin III | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 5. brainkart.com [brainkart.com]
- 6. Baccatin III - LKT Labs [lktlabs.com]
- 7. Update on taxane development: new analogs and new formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A New Contender in Cancer Therapy: Baccatin III Derivative Outshines Docetaxel in Preclinical Trials
For Immediate Release
A novel Baccatin III derivative, DTX-AI, has demonstrated significantly superior anti-tumor efficacy and an improved safety profile compared to the widely used chemotherapy drug docetaxel in preclinical in vivo studies. The research, aimed at developing more potent and less toxic cancer therapies, indicates that DTX-AI could represent a next-generation taxane with the potential to overcome some of the limitations of current treatments.
In a head-to-head comparison using xenograft models of human cancer, DTX-AI not only halted tumor growth more effectively than docetaxel but also induced complete tumor regression in some cases. Furthermore, animal models treated with DTX-AI exhibited prolonged survival rates and markedly reduced toxicity, addressing a major challenge in chemotherapy.
Superior Efficacy and Safety Profile of DTX-AI
The in vivo studies revealed a stark contrast in the therapeutic window between DTX-AI and docetaxel. While both agents are derived from the Baccatin III core structure, the novel derivative displayed a more potent and sustained anti-tumor response.
Table 1: Comparative In Vivo Efficacy of DTX-AI and Docetaxel
| Parameter | Docetaxel | DTX-AI |
| Tumor Growth Inhibition | Significant | Superior, with cases of complete regression |
| Survival Rate | Baseline | 100% survival in treated mice |
| Toxicity | Notable systemic toxicity | Significantly reduced short- and long-term toxicity |
Experimental Protocols
The robust findings of this research are underpinned by rigorous experimental design.
In Vivo Efficacy Studies:
-
Animal Model: Female BALB/c nude mice (4-5 weeks old) were used for the study.
-
Tumor Cell Line: Human cervical carcinoma (HeLa) and human lung carcinoma (A549) cells were used to establish xenograft tumors.
-
Drug Administration: Mice were treated with intravenous injections of either saline (control), docetaxel, or DTX-AI at equivalent doses. The specific dosing schedule involved injections every other day for a total of seven injections.
-
Efficacy Assessment: Tumor volume was measured every other day using calipers. At the end of the study, tumors were excised and weighed. Survival rates were monitored daily.
-
Toxicity Assessment: Animal body weight was recorded every other day as a general measure of toxicity. At the end of the study, major organs were collected for histological analysis, and blood samples were taken for hematological and biochemical analysis.
Mechanism of Action: A Shared Pathway with Enhanced Effect
Both docetaxel and its novel derivative, DTX-AI, belong to the taxane family of anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics within cancer cells.
By binding to the β-tubulin subunit of microtubules, these drugs promote their assembly and inhibit their depolymerization. This leads to the formation of stable, non-functional microtubules, which in turn disrupts the mitotic spindle apparatus, a critical component for cell division. Consequently, the cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis. One of the key events in this process is the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
Experimental Workflow
The preclinical evaluation of DTX-AI followed a structured workflow to ensure comprehensive assessment of its efficacy and safety in comparison to docetaxel.
The promising results from these preclinical studies warrant further investigation into the clinical potential of DTX-AI. If these findings translate to human trials, DTX-AI could offer a significant advancement in the treatment of various solid tumors, providing a more effective and better-tolerated therapeutic option for cancer patients.
Unambiguous Structure of Baccatin Analogs Confirmed by X-ray Crystallography
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For complex natural products like the taxane diterpenoids, a family that includes the potent anticancer drug Paclitaxel (Taxol®), definitive structural confirmation is paramount for drug development and synthesis efforts. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into molecular structure, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's stereochemistry and conformation. This guide compares the structural elucidation of Baccatin IX, a member of the taxane family, with the definitive X-ray crystallographic analysis of the closely related 1-Hydroxybaccatin I.
Comparison of Structural Elucidation Methods
The determination of the intricate structures of taxane diterpenoids relies on a combination of analytical techniques. Below is a comparison of the primary methods used.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity of atoms, relative stereochemistry, conformational dynamics in solution | Molecular weight, elemental composition |
| Sample Requirement | High-quality single crystal | Soluble sample in a suitable deuterated solvent | Small amount of sample, can be in a mixture |
| Ambiguity | Low to none for a good quality crystal | Can have ambiguities in assigning complex stereocenters and conformations | Provides no direct information on 3D structure |
Experimental Protocols
X-ray Crystallography of 1-Hydroxybaccatin I
The experimental protocol for determining the crystal structure of a taxane analog like 1-Hydroxybaccatin I typically involves the following steps:
-
Crystallization: A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are employed to encourage the growth of single crystals of sufficient size and quality.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the structure is built and then refined against the experimental data to obtain the final, precise atomic coordinates.
Structure Elucidation of this compound by Spectroscopic Methods (Hypothetical Protocol)
In the absence of a crystal structure, the following spectroscopic methods would be employed to determine the structure of this compound:
-
Isolation and Purification: this compound is first isolated from its natural source, typically the needles or bark of yew trees (Taxus species), and purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.
-
NMR Spectroscopy: A suite of NMR experiments is conducted:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.
-
NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
Workflow for Structure Confirmation
The following diagram illustrates the typical workflow for the structural confirmation of a complex natural product, highlighting the definitive role of X-ray crystallography.
A Head-to-Head Comparison of Baccatin III Extraction Techniques
Baccatin III, a pivotal intermediate in the semi-synthesis of the life-saving anticancer drug Paclitaxel (Taxol®), is a high-value natural product found in the tissues of yew trees (Taxus spp.). The efficiency of its extraction from biomass is a critical factor for researchers and pharmaceutical manufacturers. This guide provides an objective, data-driven comparison of prevalent and advanced extraction methodologies, offering insights into their performance, operational parameters, and resource efficiency.
Comparative Analysis of Extraction Performance
The selection of an extraction technique depends on a balance between yield, purity, operational cost, time, and environmental impact. Below is a summary of quantitative data for various methods, compiled from multiple studies.
| Technique | Key Parameters | Extraction Time | Baccatin III Yield/Selectivity | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Room temperature, atmospheric pressure, various solvents (Methanol, Ethanol).[1][2] | 24 - 120 hours[3] | Generally lower than other methods. | High[1] | Simple, low equipment cost, suitable for thermolabile compounds.[1] | Time-consuming, large solvent volume, lower efficiency.[1] |
| Soxhlet Extraction | Boiling point of solvent (e.g., Methanol ~65°C), atmospheric pressure.[3] | 3.5 - 21 hours[3][4] | Moderate to high; exhaustive extraction. | Moderate to high.[4] | Well-established, exhaustive extraction, higher yield than maceration. | Requires heating (potential degradation), relatively long duration.[4] |
| Ultrasound-Assisted Extraction (UAE) | 40-50°C, high-frequency ultrasound (20-40 kHz).[3] | 30 - 60 minutes.[3] | High; Yields of 10-DAB III (a precursor) reported up to 112 mg/kg. | Low to moderate. | Rapid, high efficiency, reduced solvent and energy use.[1] | Localized high temperatures can occur, requiring careful control. |
| Microwave-Assisted Extraction (MAE) | 240-440W Microwave Power, controlled temperature.[5][6] | 20 - 50 minutes.[3][5][6] | High; Recovery of 10-DAB III reported >90% compared to maceration.[5][6] | Low.[5][6] | Extremely fast, high yield, lowest solvent consumption.[5][6] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | 40-70°C, 100-300 bar, CO₂ with co-solvent (e.g., Ethanol).[7] | 1 - 4 hours. | Highest selectivity; up to 0.644 mass % for Baccatin III.[7] | Very low (CO₂ is recycled). | Highly selective, "green" solvent (CO₂), tunable solvent properties. | High initial capital cost, complex operation. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline generalized protocols for each key extraction technique based on published studies.
Maceration Protocol
Maceration is a simple soaking technique performed at room temperature.[2]
-
Preparation : Dry plant material (e.g., Taxus baccata needles or twigs) is coarsely ground to a uniform particle size.
-
Extraction : The ground material is placed in a sealed container and submerged in a solvent (commonly methanol or ethanol) at a specified solid-to-liquid ratio.[2] The container is stored at room temperature.
-
Agitation : The mixture is agitated periodically (e.g., once daily) to enhance solvent penetration and solute diffusion.[2]
-
Duration : The extraction is carried out for an extended period, typically ranging from 1 to 5 days.[3]
-
Filtration : The mixture is filtered to separate the solid plant residue from the liquid extract (miscella).
-
Concentration : The solvent is evaporated from the extract, often using a rotary evaporator, to yield the crude Baccatin III-rich extract.
Soxhlet Extraction Protocol
This continuous extraction method uses a specialized apparatus to cycle fresh, hot solvent over the sample material.
-
Preparation : Dried and ground plant material is packed into a porous thimble (e.g., cellulose).
-
Apparatus Setup : The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is fitted onto a flask containing the extraction solvent (e.g., methanol) and below a condenser.[8]
-
Extraction Cycle : The solvent in the flask is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser, dripping down onto the thimble.[8]
-
Siphoning : The solvent fills the main chamber, extracting the desired compounds. Once the chamber is full, the solvent and dissolved compounds are siphoned back into the boiling flask.[8] This cycle repeats automatically.
-
Duration : The process continues for several hours (e.g., 3.5 to 21 hours) to ensure exhaustive extraction.[3][4]
-
Concentration : After extraction, the solvent in the flask, now containing the concentrated extract, is evaporated to yield the crude product.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls and accelerate extraction.
-
Preparation : Ground, dried plant material is suspended in the chosen extraction solvent (e.g., ethanol) in a vessel.
-
Ultrasonication : An ultrasonic probe or bath is used to apply high-frequency sound waves (e.g., 20-40 kHz) to the mixture.
-
Parameter Control : Key parameters such as temperature (e.g., 40-50°C), sonication time (e.g., 30-60 minutes), and power are carefully controlled to optimize yield and prevent degradation.
-
Separation : Following sonication, the mixture is filtered or centrifuged to separate the solid residue.
-
Concentration : The solvent is removed from the liquid extract via evaporation to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and enhancing extraction.
-
Preparation : A precise amount of ground plant material (e.g., 5g) is placed in a microwave-safe extraction vessel with a specific volume of solvent (e.g., methanol, at a 1:15 g/mL ratio).[3]
-
Irradiation : The vessel is placed in a microwave extractor and subjected to a set power level (e.g., 240W) for a short duration (e.g., 20 minutes).[5][6]
-
Cooling & Filtration : After irradiation, the vessel is allowed to cool before the contents are filtered to separate the extract from the plant debris.
-
Concentration : The filtrate is concentrated under reduced pressure to yield the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as a highly selective and environmentally benign solvent.
-
Preparation : Ground yew needles are packed into a high-pressure extraction vessel. To remove nonpolar compounds, the material may be pre-treated with n-hexane.
-
System Pressurization & Heating : The system is pressurized with CO₂ and heated to bring the fluid to its supercritical state (e.g., 300 bar and 40°C).[7]
-
Co-solvent Addition : A co-solvent, such as ethanol or methanol, is often added to the supercritical CO₂ to increase its polarity and enhance the solubility of Baccatin III.[7]
-
Extraction : The supercritical fluid is passed through the extraction vessel, dissolving the Baccatin III.
-
Depressurization : The fluid then flows into a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds. The CO₂ can then be recycled.
-
Collection : The precipitated crude extract is collected from the separator.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the logical flow of Baccatin III extraction and the relationship between the different techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. inherba.it [inherba.it]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 6. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
A Comparative Analysis of the Biological Activity of Baccatin III and Other Taxane Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Baccatin III and other key taxane precursors, offering a valuable resource for researchers in oncology and drug development. By presenting supporting experimental data, detailed methodologies, and visual representations of cellular mechanisms, this document aims to facilitate a deeper understanding of the structure-activity relationships within the taxane family and inform the design of novel chemotherapeutic agents.
Executive Summary
Paclitaxel (Taxol®) and Docetaxel (Taxotere®) are highly effective anti-cancer drugs that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. These complex molecules are semi-synthesized from naturally occurring precursors, primarily Baccatin III and 10-deacetylbaccatin III (10-DAB). While these precursors form the core scaffold of the final drugs, their intrinsic biological activities vary significantly. This guide delves into the comparative bioactivity of Baccatin III, 10-deacetylbaccatin III, and cephalomannine, focusing on their cytotoxicity, impact on microtubule polymerization, and induction of apoptosis. Understanding the nuanced differences in their mechanisms of action is crucial for the development of next-generation taxane-based therapies with improved efficacy and reduced side effects.
Comparative Cytotoxicity
The cytotoxic potential of taxane precursors is a critical indicator of their anticancer activity. The following tables summarize the 50% inhibitory concentration (IC50) values of Baccatin III and other precursors against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity (IC50) of Baccatin III in Human Cancer Cell Lines [1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 4.30 |
| A549 | Lung Cancer | ~4-7.81 |
| A431 | Skin Cancer | ~4-7.81 |
| HepG2 | Liver Cancer | ~4-7.81 |
Table 2: Comparative Cytotoxicity (IC50) of Taxane Precursors and Paclitaxel
| Compound | HeLa (Cervical) | A549 (Lung) | HCT-8 (Colon) | BCG-823 (Gastric) |
| Paclitaxel | ~0.00285 µM | ~0.00326 µM | Data not available | Data not available |
| Baccatin III | 4.30 µM[1][2][3] | ~4-7.81 µM[1][2][3] | Data not available | Data not available |
| 10-Deacetylbaccatin III | Data not available | Data not available | Data not available | Data not available |
| Cephalomannine | Data not available | Superior to Paclitaxel | Superior to Paclitaxel | Data not available |
| Cephalomannine Derivative 5 | Data not available | Data not available | Data not available | Superior to Paclitaxel |
| Cephalomannine Derivative 7 | Data not available | Superior to Paclitaxel | Superior to Paclitaxel | Data not available |
Note: Direct comparative IC50 values for all precursors in the same cell lines are limited in the available literature. The data presented is compiled from studies where direct comparisons were made. The activity of cephalomannine and its derivatives is noted as "superior to Paclitaxel" based on qualitative statements in the cited literature where specific IC50 values were not provided in a comparable format.
Mechanism of Action: Microtubule Polymerization
The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle. While Baccatin III possesses the core taxane ring, its ability to promote tubulin polymerization is significantly less potent than that of paclitaxel.
Baccatin III has been shown to induce the assembly of purified tubulin into microtubules and stabilize them against cold-induced disassembly. However, the equilibrium constants for this activity are 4.2-4.6 fold less than those observed for paclitaxel, indicating a weaker interaction with tubulin. Interestingly, some studies suggest that Baccatin III may inhibit tubulin polymerization at higher concentrations, a mechanism more akin to colchicine or vinblastine. This dual activity highlights the critical role of the C-13 side chain present in paclitaxel for potent microtubule stabilization.
Cellular Consequences: Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics by taxanes leads to an arrest of the cell cycle, primarily at the G2/M phase, and subsequent induction of programmed cell death (apoptosis).
Studies have shown that Baccatin III, despite its lower potency, can induce a G2/M phase cell cycle arrest in cancer cells. This is a hallmark of antimitotic agents that interfere with the formation or function of the mitotic spindle. Following cell cycle arrest, Baccatin III has been demonstrated to induce apoptosis through the production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of taxane precursors on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Taxane precursors (Baccatin III, 10-DAB, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the taxane precursors for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[4][5]
In Vitro Microtubule Polymerization Assay
This assay measures the ability of taxane precursors to promote the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution (10 mM)
-
Taxane precursors
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the taxane precursor at the desired concentration.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.[6][7]
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with taxane precursors.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.[5][8]
Apoptosis Assay by Annexin V-FITC Staining
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[9][10][11][12]
Structure-Activity Relationship (SAR)
The biological activity of taxanes is intricately linked to their chemical structure. The core taxane ring, present in all precursors, is essential but not sufficient for high potency.
-
C-13 Side Chain: The ester side chain at the C-13 position is widely recognized as the most critical determinant of potent microtubule-stabilizing and cytotoxic activity. Baccatin III and 10-DAB, which lack this side chain, are significantly less active than paclitaxel and docetaxel.
-
Substituents on the Taxane Ring: Modifications at various positions on the baccatin core can influence activity. For instance, the nature of the substituent at the C-2 and C-3' positions can impact the compound's interaction with microtubules and its overall cytotoxicity.
Conclusion
While Baccatin III and other taxane precursors exhibit a degree of biological activity, including cytotoxicity and the ability to influence microtubule dynamics, they are significantly less potent than their semi-synthetic derivatives, paclitaxel and docetaxel. The data clearly indicates that the C-13 side chain is paramount for the high-affinity binding to microtubules that underlies the clinical efficacy of these drugs. Nevertheless, the intrinsic bioactivity of the baccatin core provides a crucial foundation. A thorough understanding of the structure-activity relationships of these precursors is vital for the rational design of novel taxane analogs with enhanced therapeutic indices, improved solubility, and the ability to overcome mechanisms of drug resistance. This comparative guide serves as a foundational resource for researchers aiming to innovate within this important class of anticancer agents.
References
- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Imaging taxane-induced tumor apoptosis using PEGylated, 111In-labeled annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Navigating the Safe Disposal of Baccatin IX in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of Baccatin IX, a key intermediate in the synthesis of paclitaxel and other taxane-based chemotherapeutics, is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic potential, this compound waste must be managed with the same level of caution as other hazardous antineoplastic agents. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and minimizing exposure risks.
Personal Protective Equipment (PPE) is Non-Negotiable
Before handling this compound in any form—pure substance, solutions, or contaminated materials—donning the appropriate Personal Protective Equipment (PPE) is mandatory. This creates a primary barrier against accidental exposure.
Essential PPE includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of this compound being handled and the risk of aerosolization.
Segregation and Collection: The First Step in Proper Disposal
Proper waste segregation at the point of generation is fundamental to a safe disposal process. This compound waste should never be mixed with general laboratory trash.
Waste Categorization and Containerization:
| Waste Type | Description | Disposal Container |
| Trace Contaminated Solids | Items with less than 3% of their original this compound content remaining (e.g., empty vials, flasks, well plates, gloves, gowns, bench paper). | Yellow chemotherapy waste container lined with a yellow bag. |
| Grossly Contaminated Solids | Items with visible this compound residue or more than 3% of the original amount. This includes materials used to clean up spills. | Black RCRA hazardous waste container for chemotherapy waste. |
| Contaminated Sharps | Needles, syringes, scalpels, and broken glass contaminated with this compound. | Puncture-resistant, purple sharps container specifically for cytotoxic sharps. |
| Liquid Waste | Unused this compound solutions, reaction mixtures, and contaminated solvents. | Leak-proof, clearly labeled hazardous waste container (often a black RCRA container). Do not pour down the drain. |
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary waste containers are readily accessible in the work area before beginning any experiment with this compound.
-
Segregation: As waste is generated, immediately place it into the correct, color-coded container.
-
Container Management:
-
Do not overfill containers. Fill sharps containers only to the indicated fill line.
-
Keep all waste containers securely closed when not in use.
-
Label all containers clearly with "Cytotoxic Waste," "Chemotherapy Waste," or "Hazardous Waste" as appropriate, and include the name of the primary hazardous constituent (this compound).
-
-
Storage: Store filled waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Final Disposal: The ultimate disposal of this compound waste must be through high-temperature incineration by a certified hazardous waste management company.[1] This is the standard and required method for destroying cytotoxic compounds to prevent environmental contamination.
Spill Management: A Rapid Response Plan
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, immediately don the full complement of PPE.
-
Containment:
-
Liquids: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.
-
Solids: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
-
Cleanup: Carefully collect all contaminated materials and place them in a black RCRA hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
References
Personal protective equipment for handling Baccatin IX
Essential Safety Protocols for Handling Baccatin III
Note: This guide addresses the handling of Baccatin III. It is presumed that the query for "Baccatin IX" was a typographical error, as Baccatin III is the common, well-documented precursor in pharmaceutical research and development.
This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Baccatin III. Adherence to these protocols is critical for ensuring personnel safety and preventing environmental contamination. Baccatin III is classified as a hazardous substance; it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2][3][4]
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling Baccatin III. This equipment should be donned before entering the handling area and removed before exiting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or rubber gloves.[1][5] Double-gloving is recommended.[1] | To prevent skin contact. Baccatin III causes skin irritation.[3] |
| Eye & Face Protection | Tight-sealing safety goggles with side shields.[2][5] | To protect eyes from dust particles and splashes, which can cause serious irritation.[3] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher.[1] | To prevent inhalation of airborne powder, which may cause respiratory irritation.[3][4] |
| Body Protection | Full-length laboratory coat, protective gown, shoe covers, and head covering.[1][2] | To protect skin and clothing from contamination. |
Safe Handling and Operational Plan
All operations involving Baccatin III should be performed within a designated controlled area, such as a chemical fume hood or a ventilated enclosure, to minimize exposure.
Step 1: Preparation
-
Ensure a cytotoxic spill kit is readily available before beginning work.[1]
-
Verify that a safety shower and eyewash station are accessible and operational.[2]
-
Cover the work surface with absorbent, disposable pads.
Step 2: Handling the Compound
-
Handle Baccatin III as a solid in a well-ventilated area, preferably within a chemical fume hood, to avoid dust generation.[2][6]
-
Avoid all direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfers.
Step 3: Post-Handling
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1][5]
-
Decontaminate all work surfaces and equipment used.
-
Carefully remove and dispose of PPE as contaminated waste.
Emergency and Spill Procedures
In the event of exposure or a spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[5][8] Seek medical attention if irritation develops.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][5]
-
Minor Spill (Solid):
-
Major Spill:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature and location of the hazard.[1]
-
Restrict access to the area until cleanup is complete.
-
Disposal Plan
All waste contaminated with Baccatin III must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials (e.g., unused compound, PPE, spill cleanup debris, lab consumables) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name "Baccatin III."[6]
-
Final Disposal: Dispose of the waste through a licensed hazardous material disposal company, adhering to all federal, state, and local regulations.[1][2][5] Used sharps should never be crushed or recapped and must be placed in an approved sharps container.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for Baccatin III.
| Parameter | Value | Source |
| Acute Toxicity | Oral TDLO (Lowest Published Toxic Dose): 30 mg/kg (mouse) | [3] |
| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Carcinogenicity (Category 1A); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [2][3][4] |
| Occupational Exposure Limits | No specific workplace control parameters or exposure limits have been established. | [2] |
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling Baccatin III from receipt to disposal.
Caption: Workflow for Baccatin III handling, from preparation to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Baccatin III|27548-93-2|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
